molecular formula C7H9BrN2O2 B1286115 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 925607-95-0

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B1286115
CAS No.: 925607-95-0
M. Wt: 233.06 g/mol
InChI Key: BDLOXYQKJPRPLS-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a high-purity brominated pyrazole derivative offered for research and development purposes. This compound is characterized by its molecular formula of C 7 H 9 BrN 2 O 2 and a molecular weight of 233.06 g/mol . Its structure features a bromine-substituted pyrazole ring linked to a 2-methylpropanoic acid chain, making it a valuable scaffold in medicinal chemistry and drug discovery. The primary research application of this compound is as a versatile synthetic intermediate or building block for the preparation of more complex molecules. Analogs and similar bromo-pyrazole compounds are frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and their impurities . For instance, related (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a known intermediate in the synthesis of Ruxolitinib, a medication used to treat myelofibrosis . This suggests potential for this compound to be used in parallel synthetic pathways for developing novel therapeutic agents, particularly kinase inhibitors. This product is provided as a powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and note the associated hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLOXYQKJPRPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586329
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50586329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925607-95-0
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 925607-95-0
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthesis pathway for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a base-catalyzed Michael addition followed by ester hydrolysis, providing a reliable route to this functionalized pyrazole derivative.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential two-step process. The first step involves the nucleophilic addition of 4-bromo-1H-pyrazole to methyl methacrylate, a classic Michael reaction, to yield the intermediate ester, methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate. The subsequent step is the saponification of this methyl ester to the desired carboxylic acid.

Synthesis_Pathway 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole Intermediate_ester Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate 4-bromo-1H-pyrazole->Intermediate_ester Step 1: Michael Addition (Base, Solvent) Methyl_methacrylate Methyl methacrylate Methyl_methacrylate->Intermediate_ester Final_product This compound Intermediate_ester->Final_product Step 2: Hydrolysis (LiOH, THF/H2O)

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process. The yields are based on reported values for analogous reactions and may vary depending on the specific reaction conditions and scale.

StepReactionReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1Michael Addition4-bromo-1H-pyrazole, Methyl methacrylateCesium Carbonate (Cs₂CO₃)Tetrahydrofuran (THF)252480-90 (estimated)[1]
2HydrolysisMethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoateLithium Hydroxide (LiOH)THF / WaterRoom Temp.2-485-95 (estimated)[2][3]

Experimental Protocols

Step 1: Synthesis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (Michael Addition)

This procedure is adapted from optimized methods for the aza-Michael addition of azoles to α,β-unsaturated esters.[1][4]

Materials:

  • 4-bromo-1H-pyrazole

  • Methyl methacrylate

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 eq) and anhydrous THF.

  • Add cesium carbonate (0.1 eq) to the solution.

  • Add methyl methacrylate (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at 25 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.

Step 2: Synthesis of this compound (Hydrolysis)

This protocol is based on standard procedures for the saponification of methyl esters using lithium hydroxide.[2][3]

Materials:

  • Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting ester is no longer detectable (typically 2-4 hours).

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate may form upon acidification.

  • Extract the acidic aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow, from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis start1 Combine 4-bromo-1H-pyrazole, Cs₂CO₃, and THF add_mma Add Methyl Methacrylate start1->add_mma react1 Stir at 25°C for 24h (Monitor by TLC) add_mma->react1 quench1 Quench with Water react1->quench1 extract1 Extract with EtOAc quench1->extract1 wash1 Wash with Brine extract1->wash1 dry1 Dry over Na₂SO₄ wash1->dry1 concentrate1 Concentrate in vacuo dry1->concentrate1 purify1 Purify by Column Chromatography concentrate1->purify1 start2 Dissolve Intermediate Ester in THF/Water purify1->start2 Intermediate Ester add_liOH Add LiOH·H₂O start2->add_liOH react2 Stir at RT for 2-4h (Monitor by TLC) add_liOH->react2 remove_thf Remove THF react2->remove_thf acidify Acidify with 1M HCl remove_thf->acidify extract2 Extract with EtOAc acidify->extract2 wash2 Wash with Brine extract2->wash2 dry2 Dry over Na₂SO₄ wash2->dry2 concentrate2 Concentrate in vacuo dry2->concentrate2 final_product Final Product: This compound concentrate2->final_product

Caption: Detailed experimental workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, with the Chemical Abstracts Service (CAS) number 925607-95-0, is a heterocyclic carboxylic acid derivative. The core structure features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4][5] The presence of a bromine atom on the pyrazole ring and a chiral center in the propanoic acid side chain suggests that this molecule may exhibit specific biological activities and physicochemical properties relevant to drug discovery and development.

This technical guide provides a summary of the predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an overview of the general biological context of pyrazole-containing compounds.

Physicochemical Properties

Due to the limited availability of experimental data in publicly accessible literature, the following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and provide a valuable estimation for research and development purposes.

PropertyPredicted ValueData Source
Molecular Formula C₇H₉BrN₂O₂-
Molecular Weight 233.06 g/mol -
XLogP3 0.8PubChemLite[6]
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 3-
Rotatable Bond Count 2-
Topological Polar Surface Area 55.1 Ų-
pKa (acidic) ~4-5 (Estimated for the carboxylic acid)General chemical knowledge
Boiling Point Not available-
Melting Point Not available-
Solubility Not available-

Note: Predicted values are estimations and should be confirmed by experimental data.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid organic acid like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • Finely grind a small sample of the compound using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a rate of 10-15 °C per minute initially.

    • Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.

    • Continue heating at a slower rate (1-2 °C per minute) until the entire sample has melted. The temperature at which the last solid crystal disappears is the end of the melting range.

    • Record the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating Place->Heat_Fast Heat_Slow Slow Heating Heat_Fast->Heat_Slow Near melting point Observe_Start Record T_start Heat_Slow->Observe_Start Observe_End Record T_end Observe_Start->Observe_End Record_Range Record_Range Observe_End->Record_Range Melting Range = T_end - T_start Solubility_Workflow cluster_prep Preparation cluster_mixing Mixing & Observation Weigh Weigh Compound Add_Solvent Add Solvent Weigh->Add_Solvent Vortex Vortex Add_Solvent->Vortex Observe Visual Inspection Vortex->Observe Result Completely Dissolved? Observe->Result Soluble Soluble Result->Soluble Yes Insoluble Insoluble Result->Insoluble No pKa_Workflow Dissolve Dissolve Compound Titrate Titrate with Strong Base Dissolve->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Plot Plot Titration Curve Record_pH->Plot Determine_EP Determine Equivalence Point (EP) Plot->Determine_EP Determine_Half_EP Determine Half-EP Volume Determine_EP->Determine_Half_EP Read_pKa Read pKa at Half-EP Determine_Half_EP->Read_pKa pKa_Value pKa Value Read_pKa->pKa_Value LogP_Workflow Prep_Standards Prepare Standards (Known LogP) HPLC_Analysis HPLC Analysis (RP-C18) Prep_Standards->HPLC_Analysis Prep_Sample Prepare Test Sample Prep_Sample->HPLC_Analysis Measure_RT Measure Retention Times (tR) HPLC_Analysis->Measure_RT Calc_k Calculate Capacity Factors (k') Measure_RT->Calc_k Plot_Cal Plot log(k') vs. LogP for Standards Calc_k->Plot_Cal Interpolate Interpolate log(k') of Sample Calc_k->Interpolate Plot_Cal->Interpolate LogP_Value LogP Value Interpolate->LogP_Value COX2_Pathway Stimuli Inflammatory Stimuli AA Arachidonic Acid Stimuli->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2

References

Navigating the Therapeutic Potential of Pyrazole-Propanoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Synthesis Strategies for Pyrazole-Propanoic Acid Derivatives

The synthesis of pyrazole-propanoic acid derivatives typically involves multi-step sequences, starting from readily available precursors. A common strategy involves the construction of the pyrazole ring followed by the introduction or modification of the propanoic acid side chain.

A generalized synthetic workflow is depicted below:

G cluster_synthesis General Synthesis of Pyrazole-Propanoic Acid Derivatives Start Starting Materials (e.g., β-ketoesters, hydrazines) Pyrazole_Formation Pyrazole Ring Formation (e.g., Knorr Pyrazole Synthesis) Start->Pyrazole_Formation Cyclocondensation Side_Chain_Intro Side Chain Introduction/Modification (e.g., Alkylation, Michael Addition) Pyrazole_Formation->Side_Chain_Intro Functionalization Final_Compound Final Pyrazole-Propanoic Acid Derivative Side_Chain_Intro->Final_Compound Hydrolysis/Deprotection

A generalized synthetic workflow for pyrazole-propanoic acid derivatives.

Experimental Protocol: A Representative Synthesis of a Pyrazole-Propanoic Acid Derivative

While a specific protocol for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is not available, a general procedure for the synthesis of a related pyrazole-3-propanoic acid derivative is outlined below, based on established methodologies in the literature.

Step 1: Synthesis of the Pyrazole Intermediate A mixture of a suitable β-dicarbonyl compound (1 equivalent) and a hydrazine derivative (1 equivalent) in a solvent such as ethanol or acetic acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the pyrazole intermediate.

Step 2: Introduction of the Propanoic Acid Moiety To a solution of the pyrazole intermediate (1 equivalent) in a suitable solvent like dimethylformamide (DMF), a base such as sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of an appropriate acrylate derivative (e.g., ethyl 2-methylpropenoate, 1.2 equivalents). The reaction is then stirred at room temperature overnight. After quenching with water, the product is extracted with an organic solvent, dried, and concentrated.

Step 3: Hydrolysis to the Carboxylic Acid The ester obtained from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a base like sodium hydroxide. The mixture is heated to reflux for a few hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed. The aqueous layer is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford the final pyrazole-propanoic acid derivative.

Biological Activities and Therapeutic Potential

Pyrazole-propanoic acid derivatives have been investigated for a wide array of biological activities. The structural versatility of the pyrazole core allows for fine-tuning of their pharmacological properties.

Table 1: Reported Biological Activities of Pyrazole-Propanoic Acid Derivatives

Biological ActivityTarget/Mechanism of Action (if known)Reported IC50/EC50 ValuesReference Compounds
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymesVaries (low micromolar to nanomolar range)Celecoxib (a pyrazole-containing COX-2 inhibitor)
Analgesic Central and peripheral mechanisms-Difenamizole
Antimicrobial Inhibition of fatty acid biosynthesis, DNA gyraseMIC values in the µg/mL rangeVarious synthetic pyrazole derivatives[1]
Anticancer Inhibition of various kinases, induction of apoptosisIC50 values in the micromolar rangeVarious synthetic pyrazole derivatives
Antiviral Inhibition of viral replication enzymes--

Note: The data presented is a summary from various sources on different pyrazole-propanoic acid derivatives and is for comparative purposes only. Specific values for this compound are not available.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the side chain.

G cluster_sar Key Structural Features Influencing Biological Activity Core Pyrazole Core R1 Substituent at N1 Core->R1 Modulates Pharmacokinetics R3 Propanoic Acid Side Chain at C3 Core->R3 Essential for Target Binding R4 Substituent at C4 (e.g., Bromo) Core->R4 Influences Potency & Selectivity R5 Substituent at C5 Core->R5 Modulates Activity

Key structural elements governing the activity of pyrazole-propanoic acids.
  • Substitution on the Pyrazole Ring: Halogen atoms, such as the bromo group at the C4 position in the title compound, can significantly influence potency and selectivity, often through halogen bonding interactions with the target protein.

  • N1-Substituent: The group attached to the N1 position of the pyrazole ring plays a crucial role in determining the pharmacokinetic properties of the molecule, such as absorption, distribution, metabolism, and excretion (ADME).

  • The Propanoic Acid Moiety: The carboxylic acid group is often a key pharmacophore, enabling interactions with specific residues in the active site of target enzymes or receptors. The stereochemistry and substitution on the propanoic acid chain (e.g., the methyl group in the title compound) can also impact activity and selectivity.

Future Directions

The field of pyrazole-propanoic acid derivatives continues to be an active area of research in drug discovery. While specific data on this compound remains elusive, the broader class of compounds holds considerable promise. Future research efforts will likely focus on:

  • Synthesis of novel analogs with diverse substitution patterns to expand the chemical space and explore new biological targets.

  • Detailed biological evaluation of these new compounds to elucidate their mechanisms of action and identify lead candidates for further development.

  • Computational modeling and structure-based drug design to guide the synthesis of more potent and selective inhibitors.

This technical guide provides a comprehensive overview of the synthesis and biological activities of pyrazole-propanoic acid derivatives. Although specific experimental data for this compound is not publicly available, the information presented on related compounds offers valuable insights for researchers and scientists working in the field of drug development. The versatile pyrazole scaffold, coupled with the propanoic acid moiety, presents a promising platform for the discovery of novel therapeutic agents. Further investigation into this chemical class is warranted to unlock its full therapeutic potential.

References

The Rising Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of pyrazole carboxylic acid derivatives, offering crucial insights for researchers, scientists, and drug development professionals. Detailing their diverse biological activities, this paper summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular pathways, establishing a foundational resource for advancing novel therapeutics.

The inherent versatility of the pyrazole scaffold has positioned its derivatives as privileged structures in medicinal chemistry. Possessing a wide spectrum of pharmacological properties, these compounds have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This guide synthesizes current research to illuminate their therapeutic promise.

Quantitative Biological Activity

The biological efficacy of various pyrazole carboxylic acid derivatives has been quantified across numerous studies. The following tables summarize key findings in anticancer, antimicrobial, and anti-inflammatory research, presenting IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values to facilitate comparative analysis.

Anticancer Activity

The antiproliferative effects of these derivatives have been evaluated against a range of human cancer cell lines. The data highlights their potency and, in some cases, selectivity for specific cancer types.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-5-carboxamide derivativeA549 (Lung)10
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549 (Lung)26
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazideHepG-2 (Liver)0.71
Pyrazole linked benzimidazole derivativeU937, K562, HT29, A549Not specified[1]
5-phenyl-1H-pyrazol derivativesWM266.4 (Melanoma)0.19[1]
Pyrazole hydrazide derivativeB16-F10 (Melanoma), MCF-7 (Breast)0.49, 0.57[1]
Fused Pyrazole Derivative (Compound 3)EGFR0.06[2]
Fused Pyrazole Derivative (Compound 9)VEGFR-20.22[2]
Fused Pyrazole Derivative (Compound 12)EGFR, VEGFR-2Potent dual inhibition[2]
Pyrazole-Thiophene Hybrid (Compound 2)Wild-type EGFR16.25 µg/mL[3]
Pyrazole-Thiophene Hybrid (Compound 2)T790M mutant EGFR17.8 µg/mL[3]
Pyrazole-Thiophene Hybrid (Compound 8)VEGFR-235.85 µg/mL[3]
Pyrazole-Thiophene Hybrid (Compound 14)Wild-type EGFR16.33 µg/mL[3]
Pyrazole-Thiophene Hybrid (Compound 14)T790M mutant EGFR16.6 µg/mL[3]
Pyrazolo[4,3-c]pyridine derivative (Compound 41)MCF7 (Breast)1.937 µg/mL[4]
Pyrazolo[4,3-c]pyridine derivative (Compound 41)HepG2 (Liver)3.695 µg/mL[4]
Pyrazole carbaldehyde derivative (Compound 43)MCF7 (Breast)0.25[4]
Pyrazolinone Chalcone (Compound 6b)Caco (Colon)23.34[5][6]
Pyrazole-indole hybrid (7a)HepG2 (Liver)6.1[7]
Pyrazole-indole hybrid (7b)HepG2 (Liver)7.9[7]
1,4-benzoxazine-pyrazole hybrid (Compound 22)EGFR0.6124[4]
1,4-benzoxazine-pyrazole hybrid (Compound 23)EGFR0.5132[4]
Pyrazolo[1,5-a]pyrimidine (Compound 30)CDK2/cyclin A260% inhibition at 10 µM[4]
Pyrazole derivative (Compound 36)CDK20.199[4]
Antimicrobial Activity

Pyrazole carboxylic acid derivatives have shown promising activity against a variety of bacterial and fungal pathogens, including resistant strains.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
Nitro-substituted pyrazole derivativeBacillus cereus128[8]
Benzothiazole derivative (BTC-j)Staphylococcus aureus12.5[8]
Benzothiazole derivative (BTC-j)Bacillus subtilis6.25[8]
Benzothiazole derivative (BTC-j)Escherichia coli3.125[8]
Benzothiazole derivative (BTC-j)Pseudomonas aeruginosa6.25[8]
Pyrazole derivative (Compound 3)Escherichia coli0.25[9]
Pyrazole derivative (Compound 4)Streptococcus epidermidis0.25[9]
Pyrazole derivative (Compound 2)Aspergillus niger1[9]
Pyrazolyl 1,3,4-thiadiazine (21a)Various Bacteria62.5-125[10]
Pyrazolyl 1,3,4-thiadiazine (21a)Various Fungi2.9-7.8[10]
Pyrazolylthiazole carboxylic acid (2h)Gram-positive bacteria6.25[11]
Coumarin-substituted pyrazole (23)S. aureus, P. aeruginosa1.56-6.25[12]
Triazine-fused pyrazole (32)S. epidermidis0.97[12]
Triazine-fused pyrazole (32)Enterobacter cloacae0.48[12]
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Compound Class/DerivativeTargetIC50 (µM) / % InhibitionReference
Benzothiophen-2-yl pyrazole carboxylic acid (5b)COX-15.40[13]
Benzothiophen-2-yl pyrazole carboxylic acid (5b)COX-20.01[13]
Benzothiophen-2-yl pyrazole carboxylic acid (5b)5-LOX1.78[13]
Pyrazole derivative (Compound 129)COX-20.26[1]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02[14]
Pyrazole-chalcone hybridCOX-20.03[14]
Pyrazole-chalcone hybrid5-LOX0.15[14]
Bipyrazole (76)COX-28.5[15]
Pyrazolo[5,1-b]quinazoline (A)COX-20.047[16]
Pyrazolo[5,1-b]quinazoline (A)5-LOX2.3[16]
Pyrazole derivative (K-3)Carrageenan-induced paw edema52.0% at 100 mg/kg[17]
Pyrazolylthiazole carboxylate (1p)Carrageenan-induced paw edema93.06%[11]
Pyrazolylthiazole carboxylic acid (2c)Carrageenan-induced paw edema89.59%[11]

Signaling Pathways in Anticancer Activity

The anticancer effects of pyrazole carboxylic acid derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer cells. These compounds have been shown to inhibit various protein kinases involved in cell proliferation, survival, and angiogenesis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_invivo In Vivo Evaluation start Starting Materials reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Crystallization) reaction->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization in_vitro In Vitro Assays characterization->in_vitro anticancer Anticancer (MTT Assay) in_vitro->anticancer antimicrobial Antimicrobial (Broth Microdilution) in_vitro->antimicrobial anti_inflammatory Anti-inflammatory (Enzyme Inhibition) in_vitro->anti_inflammatory animal_model Animal Model (e.g., Paw Edema) in_vitro->animal_model toxicity Toxicity Studies animal_model->toxicity lead_optimization lead_optimization toxicity->lead_optimization

Caption: General experimental workflow for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives.

VEGFR-2 and EGFR Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical tyrosine kinases in angiogenesis and cancer cell proliferation.[2][18] Several pyrazole derivatives have been identified as potent inhibitors of these receptors.[2]

VEGFR2_EGFR_Inhibition ligand VEGF / EGF (Growth Factors) receptor VEGFR-2 / EGFR (Receptor Tyrosine Kinase) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization pyrazole Pyrazole Carboxylic Acid Derivative pyrazole->receptor Inhibition downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) dimerization->downstream response Cellular Responses: - Proliferation - Survival - Angiogenesis downstream->response

Caption: Inhibition of VEGFR-2 and EGFR signaling by pyrazole carboxylic acid derivatives.

PI3K/Akt and MAPK Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are central to cell growth and survival.[5][19][20] Pyrazole derivatives can induce apoptosis and inhibit proliferation by targeting components of these cascades.[5][6][19][20]

PI3K_MAPK_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR proliferation Cell Proliferation & Survival mTOR->proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proliferation receptor Growth Factor Receptor receptor->PI3K receptor->Ras pyrazole Pyrazole Derivative pyrazole->PI3K Inhibition pyrazole->Raf Inhibition

Caption: Modulation of PI3K/Akt and MAPK signaling pathways by pyrazole derivatives.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activities of pyrazole carboxylic acid derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7][21][22]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., etoposide) are included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[23][24]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The pyrazole derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.[17][25][26][27]

Protocol:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test group receives the pyrazole derivative (e.g., orally or intraperitoneally), while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group, allowing for the assessment of the anti-inflammatory effect of the test compound.

Conclusion

Pyrazole carboxylic acid derivatives represent a highly promising class of compounds with a broad range of biological activities. The quantitative data and mechanistic insights presented in this guide underscore their potential as lead compounds in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore and optimize these versatile scaffolds for therapeutic applications. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for new and effective treatments for a multitude of human diseases.

References

Spectroscopic Profile of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. In the absence of direct experimental spectra for this specific molecule, this document compiles and analyzes the known spectroscopic data of its constituent fragments, 4-bromopyrazole and 2-methylpropanoic acid, to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed, generalized experimental protocols for acquiring such data are also presented to guide researchers in their analytical endeavors. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

Due to the novelty of this compound, experimental spectroscopic data is not publicly available. The following tables summarize the predicted spectral characteristics based on the known data of 4-bromopyrazole and 2-methylpropanoic acid. These predictions serve as a benchmark for the analysis of synthesized samples.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be a composite of the signals from the 4-bromopyrazole and the 2-methylpropanoic acid moieties, with shifts influenced by the covalent linkage.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0 - 10.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift.
~7.6Singlet1HPyrazole C5-HBased on the spectrum of 4-bromopyrazole, the pyrazole protons are expected in this region. The C5 proton will be a singlet.
~7.5Singlet1HPyrazole C3-HThe C3 proton of the pyrazole ring is also expected to be a singlet in a similar region to the C5 proton.
~4.3Doublet of doublets2H-N-CH₂-The methylene protons adjacent to the pyrazole nitrogen will be diastereotopic and are expected to show complex splitting.
~2.8Multiplet1H-CH(CH₃)-The methine proton will be split by the adjacent methylene and methyl protons.
~1.2Doublet3H-CH(CH₃)-The methyl protons will be split into a doublet by the adjacent methine proton.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~178-COOHThe carbonyl carbon of the carboxylic acid is expected at a high chemical shift.
~138Pyrazole C5Based on data for 4-bromopyrazole.
~129Pyrazole C3Based on data for 4-bromopyrazole.
~93Pyrazole C4-BrThe carbon bearing the bromine atom is expected to be significantly shielded.
~50-N-CH₂-The methylene carbon attached to the pyrazole nitrogen.
~40-CH(CH₃)-The methine carbon of the propanoic acid chain.
~18-CH(CH₃)-The methyl carbon.
Predicted IR Spectroscopy Data

The IR spectrum will be characterized by the vibrational modes of the functional groups present.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300 - 2500BroadO-H stretchCarboxylic Acid
~3100MediumC-H stretchAromatic (Pyrazole)
2975 - 2845MediumC-H stretchAliphatic
1725 - 1700StrongC=O stretchCarboxylic Acid
~1500MediumC=C, C=N stretchAromatic (Pyrazole)
~1050MediumC-Br stretchBromo-group
Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

m/z Value Ion Description
~262/264[M]⁺Molecular ion peak (containing ⁷⁹Br and ⁸¹Br isotopes).
~217/219[M - COOH]⁺Loss of the carboxylic acid group.
~172/174[C₃H₂BrN₂-CH₂]⁺Fragmentation of the pyrazole moiety.
88[C₄H₈O₂]⁺Fragment corresponding to 2-methylpropanoic acid.
43[C₃H₇]⁺Isopropyl cation, a stable fragment.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2.1.2. Instrument Setup

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

2.1.3. ¹H NMR Acquisition

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[1]

2.1.4. ¹³C NMR Acquisition

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[1][2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL, depending on the ionization technique.

2.3.2. Data Acquisition (Electrospray Ionization - ESI)

  • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable signal.

  • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

  • Both positive and negative ion modes should be explored to determine the optimal ionization conditions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical entity.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification QC Initial Quality Control (e.g., TLC, Melting Point) Purification->QC NMR NMR Spectroscopy (¹H, ¹³C) QC->NMR IR IR Spectroscopy QC->IR MS Mass Spectrometry QC->MS Data_Analysis Spectral Data Analysis and Comparison with Predictions NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report Generation Structure_Confirmation->Report

Caption: Generalized workflow for the spectroscopic analysis of a synthesized compound.

References

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document addresses the inquiry regarding the mechanism of action, quantitative biological data, and associated experimental protocols for the compound 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid . Following a comprehensive search of scientific literature, patent databases, and chemical repositories, we have concluded that there is no publicly available information detailing the biological activity or mechanism of action for this specific molecule.

The compound is listed by several chemical suppliers, indicating its synthesis and availability for research purposes. However, it appears to be a novel or under-investigated compound, as no published studies on its biological effects could be identified.

While data on the target compound is absent, this guide provides a brief overview of the known biological activities of structurally related pyrazole-containing compounds to offer context for potential research directions.

Compound Identification

The molecule is identified as This compound . Public chemical databases provide basic physicochemical properties but lack biological data. Structurally similar compounds are also available from various suppliers, some of which are listed in public databases like PubChem[1][2].

Review of Biological Activity for the Pyrazole Scaffold

The pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Molecules incorporating this scaffold have demonstrated a wide range of therapeutic activities.

General Activities of Pyrazole Derivatives:

  • Antibacterial Agents: Certain pyrazole derivatives have been identified as potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.[3][4] The proposed mechanisms for some of these compounds include the inhibition of fatty acid biosynthesis (FAB) or the inhibition of DNA gyrase and topoisomerase IV.[4]

  • Anti-inflammatory Activity: Various pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some showing potent effects in in-vivo models.[5]

  • Anticancer Activity: Novel pyrazolic compounds have shown activity against several cancer cell lines, including leukemia, renal cancer, and non-small cell lung cancer.[5]

  • Enzyme Inhibition: The pyrazole scaffold is a core component of inhibitors for various enzymes, including alkaline phosphatase.[6]

It is plausible that This compound was synthesized as part of a library for screening against one of these, or other, biological targets. Without experimental data, its specific mechanism remains speculative.

Data Presentation: A Methodological Approach for Future Studies

As no quantitative data exists for the target compound, this section outlines a prospective approach for its initial characterization. Should this compound be investigated, we recommend presenting the findings in a structured format for clarity and comparability.

Table 1: Prospective Data Summary for this compound

Assay Type Target Metric Value (e.g., µM) Cell Line / System
Primary Screening
Target-Based Assay e.g., Kinase X IC₅₀ TBD Recombinant Protein
Phenotypic Assay e.g., S. aureus MIC TBD ATCC 29213
Cytotoxicity Assay e.g., Human Cell Line CC₅₀ TBD HEK293
Secondary Screening
Binding Assay e.g., Target Y Kᵢ / Kₑ TBD Specify

| Cellular Target Engagement| e.g., Target Y | EC₅₀ | TBD | Specify Cell Line |

TBD: To Be Determined.

Proposed Experimental Protocols for Initial Investigation

To elucidate the mechanism of action, a systematic experimental workflow is necessary. The following outlines standard, high-level protocols that would be essential for a preliminary investigation.

5.1. General Workflow for Preliminary Screening

The logical flow for investigating a novel compound would involve broad phenotypic screening followed by target deconvolution for any observed hits.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & MoA Studies Compound Compound Phenotypic_Screening Broad Phenotypic Screening (e.g., antibacterial, anticancer panels) Compound->Phenotypic_Screening Cytotoxicity_Assay Cytotoxicity Profiling (e.g., against HEK293, HepG2) Compound->Cytotoxicity_Assay Hit_Validation Hit Validation (Dose-response analysis) Phenotypic_Screening->Hit_Validation Active Hit Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Thermal Shift) Hit_Validation->Target_Deconvolution Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) Target_Deconvolution->Pathway_Analysis

Caption: Proposed workflow for initial biological characterization.

5.2. Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is relevant if screening for antibacterial activity, a known property of some pyrazole derivatives.[3][4]

  • Preparation: A bacterial suspension (e.g., S. aureus) is prepared and adjusted to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth medium.

  • Compound Dilution: The test compound is serially diluted (typically 2-fold) in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compound. Positive (no compound) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a commercially available compound with an uncharacterized biological profile. The rich pharmacology of the pyrazole scaffold suggests that this molecule could be a valuable probe or starting point for drug discovery programs. Future research should focus on performing broad biological screening to identify its primary cellular effects and subsequently deconvolute its molecular mechanism of action. The protocols and frameworks presented in this guide offer a roadmap for such an investigation.

References

Potential Therapeutic Targets of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity and therapeutic target data for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid are not available in the public domain as of the last update of this document. This guide provides an in-depth analysis of potential therapeutic targets based on the known activities of structurally related pyrazole-containing compounds and the broader class of pyrazole carboxylic acids. The experimental protocols and potential signaling pathways described are intended to serve as a strategic roadmap for the investigation of this novel chemical entity.

Executive Summary

This compound is a novel heterocyclic compound belonging to the pyrazole class. While this specific molecule is not extensively characterized in scientific literature, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1][2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral effects.[1][2][3] This guide synthesizes the available information on related compounds to propose potential therapeutic targets and outlines experimental strategies for their validation.

Inferred Potential Therapeutic Targets

Based on the structure-activity relationships of analogous compounds, this compound may interact with several key biological targets. The presence of the pyrazole ring, a known isostere of amide and other functional groups, coupled with a carboxylic acid moiety, suggests potential interactions with enzymes and receptors that recognize these features.

Anti-inflammatory and Analgesic Pathways

Pyrazole derivatives are renowned for their anti-inflammatory and analgesic properties, most notably exemplified by the COX-2 inhibitor Celecoxib.

  • Cyclooxygenase (COX) Enzymes: The primary targets for many anti-inflammatory pyrazoles are COX-1 and COX-2. Inhibition of these enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

  • Janus Kinases (JAKs): Some pyrazole-containing molecules have been shown to inhibit JAKs, which are critical components of cytokine signaling pathways that drive inflammatory responses.[4]

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Pyrazole derivatives have been reported to inhibit the production or signaling of these pro-inflammatory cytokines.[1]

Anticancer Pathways

The pyrazole scaffold is a common feature in many small-molecule kinase inhibitors developed for oncology.

  • Protein Kinases: A significant number of pyrazole-containing compounds target various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. These include:

    • Aurora Kinases A/B: Essential for mitotic progression, their inhibition by pyrazole derivatives can lead to cell cycle arrest and apoptosis.[4]

    • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[5]

    • Janus Kinase 2/3 (JAK2/3): Implicated in myeloproliferative neoplasms and other hematological malignancies.[4]

  • Tubulin Polymerization: Certain pyrazole analogs act as microtubule-destabilizing agents, similar to combretastatin A-4, leading to mitotic arrest and apoptosis in cancer cells.

Antimicrobial Activity

Pyrazole derivatives have shown promise as antibacterial and antifungal agents.

  • Bacterial Cell Wall Synthesis/Integrity: Some pyrazoles may interfere with the synthesis of the bacterial cell wall or disrupt membrane integrity, leading to bacterial cell death.[6]

  • Alkaline Phosphatase: Inhibition of this enzyme has been identified as a potential antibacterial mechanism for some pyrazine carboxamides, a related class of N-heterocycles.[7]

Quantitative Data for Structurally Related Compounds

No quantitative data for this compound has been identified. The following table summarizes data for illustrative, structurally related pyrazole derivatives to provide a reference for potential potency.

Compound ClassTargetAssay TypePotency (IC50/EC50/MIC)Reference
Pyrazole-based Kinase InhibitorJAK2Kinase AssayVaries (nM to µM range)[4]
Pyrazole-based Kinase InhibitorAurora A/BKinase AssayVaries (nM to µM range)[4]
Pyrazole-chalcone derivativeHNO-97 Cancer Cell LineCytotoxicity Assay10 µM[8]
2-(pyrazol-4-yl)-1,3,4-oxadiazoleXanthomonas oryzaeAntibacterial Assay7.40 µg/mL (EC50)[6]
Pyrazine Carboxamide DerivativeAlkaline PhosphataseEnzyme Inhibition1.469 ± 0.02 µM (IC50)[7]

Experimental Protocols

To elucidate the therapeutic targets of this compound, a systematic experimental approach is recommended.

Initial Target Class Screening

A broad-based screening approach can efficiently identify the general class of targets with which the compound interacts.

Protocol: Kinase Inhibitor Profiling

  • Objective: To assess the inhibitory activity of the compound against a panel of protein kinases.

  • Methodology:

    • Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • The compound is typically tested at a fixed concentration (e.g., 10 µM) in duplicate.

    • Kinase activity is measured using a radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based assay (e.g., Z'-LYTE™).

    • The percentage of inhibition is calculated relative to a positive control (e.g., staurosporine) and a vehicle control (e.g., DMSO).

  • Data Analysis: Kinases showing significant inhibition (e.g., >50%) are identified as potential targets for further investigation.

Dose-Response and IC50 Determination

Once a potential target is identified, its inhibitory potency should be quantified.

Protocol: IC50 Determination for a Specific Kinase

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

  • Methodology:

    • Perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution series starting from 100 µM).

    • Incubate the kinase, substrate, and ATP with each concentration of the compound.

    • Measure the kinase activity at each concentration using an appropriate assay method.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cellular Activity Assays

To confirm that the enzymatic activity translates to a biological effect in a cellular context.

Protocol: Cancer Cell Line Proliferation Assay

  • Objective: To evaluate the anti-proliferative effect of the compound on relevant cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., K562 for JAK2 inhibition, HCT116 for Aurora kinase inhibition) in 96-well plates.[4]

    • After cell attachment, treat with a serial dilution of the compound for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by pyrazole derivatives.

Potential_JAK_STAT_Signaling_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Promotes Compound 3-(4-bromo-1H-pyrazol-1-yl) -2-methylpropanoic acid Compound->JAK Inhibits

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Potential_Aurora_Kinase_Inhibition_Workflow cluster_inhibition Start Start: Cell Cycle (G2/M Phase) AuroraA Aurora A Kinase Start->AuroraA AuroraB Aurora B Kinase Start->AuroraB Spindle Mitotic Spindle Formation AuroraA->Spindle Arrest G2/M Arrest & Apoptosis Cytokinesis Cytokinesis AuroraB->Cytokinesis Progression Cell Cycle Progression Spindle->Progression Cytokinesis->Progression Compound Pyrazole Compound Compound->AuroraA Inhibits Compound->AuroraB Inhibits

Caption: Inhibition of Aurora kinases leading to cell cycle arrest.

Experimental Workflow

Experimental_Workflow_for_Target_ID Compound 3-(4-bromo-1H-pyrazol-1-yl) -2-methylpropanoic acid Screening Broad Target Class Screening (e.g., Kinase Panel) Compound->Screening Hit_ID Hit Identification (e.g., >50% Inhibition) Screening->Hit_ID Dose_Response IC50 Determination (Dose-Response Curve) Hit_ID->Dose_Response Potential Target Cellular_Assay Cellular Activity Assay (e.g., Proliferation, Signaling) Dose_Response->Cellular_Assay MoA Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cellular_Assay->MoA In_Vivo In Vivo Model Testing (e.g., Xenograft Model) MoA->In_Vivo Target_Validation Validated Therapeutic Target In_Vivo->Target_Validation

Caption: A generalized workflow for therapeutic target identification.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the well-documented activities of the pyrazole scaffold provide a strong foundation for targeted investigation. The most promising avenues for exploration are likely within the domains of anti-inflammatory and anticancer pathways, particularly those mediated by protein kinases. The experimental strategies and workflows outlined in this guide offer a robust framework for elucidating the mechanism of action and therapeutic potential of this novel compound. Further research, beginning with broad panel screening and progressing to specific cellular and in vivo models, is essential to fully characterize its pharmacological profile.

References

In Silico Modeling of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of In Silico Modeling in Drug Discovery

In the landscape of modern drug discovery, in silico modeling has emerged as a critical tool, revolutionizing the process from target identification to lead optimization.[1] By leveraging computational methods, researchers can simulate and predict the behavior of drug candidates, significantly accelerating the development timeline and reducing the high costs associated with traditional experimental approaches.[2] This computational-driven paradigm allows for the rapid screening of vast chemical libraries, the elucidation of molecular interactions, and the early assessment of critical pharmacokinetic and toxicological properties, thereby minimizing late-stage failures.[3]

The typical in silico drug discovery process is a multi-stage endeavor that begins with identifying a biological target, followed by the discovery of "hit" compounds, optimization of these "leads," and comprehensive preclinical and clinical development.[3] Computational techniques are integral throughout this pipeline, from virtual screening and molecular docking to molecular dynamics simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[1][2]

This guide provides an in-depth technical overview of the core in silico modeling methodologies as applied to the novel compound, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.

Compound of Interest: this compound

Chemical Structure and Properties:

While specific experimental data for this compound is not extensively available in the public domain, its structure can be analyzed to infer potential properties. The molecule consists of a brominated pyrazole ring linked to a 2-methylpropanoic acid moiety. The pyrazole nucleus is a well-known scaffold in medicinal chemistry, recognized for a wide array of biological activities.[4]

Rationale for In Silico Investigation:

The pyrazole core is present in several approved drugs and is known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5] The presence of the bromo-pyrazole moiety suggests that this compound could be a candidate for targeting various enzymes or receptors implicated in disease. In silico modeling provides a rational and efficient approach to explore its potential biological targets and drug-like properties before committing to resource-intensive laboratory synthesis and testing.[6]

The In Silico Modeling Workflow: A Step-by-Step Approach

The in silico evaluation of a novel compound like this compound follows a structured workflow.

G cluster_0 Initial Stages cluster_1 Core Simulations cluster_2 Analysis & Prediction cluster_3 Outcome Target Identification Target Identification Ligand & Receptor Preparation Ligand & Receptor Preparation Target Identification->Ligand & Receptor Preparation Molecular Docking Molecular Docking Ligand & Receptor Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Lead Optimization Lead Optimization Binding Free Energy Calculation->Lead Optimization ADMET Prediction->Lead Optimization

Caption: A generalized workflow for in silico drug discovery.

Target Identification and Validation

The initial step is to identify potential biological targets for the compound. This can be achieved through:

  • Literature and Database Mining: Searching databases like PubChem, ChEMBL, and BindingDB for structurally similar compounds and their known targets.

  • Reverse Docking/Pharmacophore Screening: Screening the compound against a library of known protein structures to identify potential binding partners.

  • Transcriptomic Data Analysis: If experimental data on the compound's effect on gene expression is available, this can be used to infer affected pathways and potential targets.

Given the known activities of pyrazole derivatives, potential targets could include cyclooxygenase (COX) enzymes, various kinases, or viral proteins.[7][8]

Ligand and Receptor Preparation

Accurate preparation of both the small molecule (ligand) and the protein (receptor) is crucial for reliable simulation results.

  • Ligand Preparation: The 3D structure of this compound needs to be generated. This can be done using software like Avogadro or ChemDraw. The structure is then optimized to its lowest energy conformation, and appropriate protonation states and partial charges are assigned.

  • Receptor Preparation: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB). The structure must be "cleaned" by removing water molecules, co-solvents, and any co-crystallized ligands. Missing atoms or residues are added, and hydrogens are incorporated. The protonation states of ionizable residues are assigned based on the physiological pH.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the ligand to the receptor's binding site.[9] This is a critical step for identifying "hit" compounds and understanding their binding mode.[2]

The process involves:

  • Defining the Binding Site: The binding pocket on the protein is identified, often based on the location of a known inhibitor or through binding site prediction algorithms.[9]

  • Conformational Sampling: The docking algorithm explores various conformations of the ligand within the binding site.

  • Scoring: A scoring function is used to rank the different poses based on their predicted binding affinity.[9]

The output is a set of docked poses with their corresponding binding scores, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics (MD) Simulation

While molecular docking provides a static picture of the binding event, MD simulations offer a dynamic view of the ligand-protein complex over time.[2] This allows for a more accurate assessment of the stability of the binding pose and the overall complex.

The general steps for an MD simulation are:

  • System Solvation: The ligand-protein complex is placed in a simulation box filled with water molecules to mimic the cellular environment.

  • Ionization: Ions are added to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.[10]

  • Equilibration: The system is gradually heated and equilibrated at a constant temperature and pressure.[10]

  • Production Run: The simulation is run for a specific duration (nanoseconds to microseconds) to generate a trajectory of the atomic motions.[10][11]

Analysis of the MD trajectory can reveal information about the stability of the complex, conformational changes in the protein, and the role of water molecules in binding.

ADMET Prediction

Early prediction of a compound's ADMET properties is crucial to avoid costly failures in later stages of drug development.[12][13] In silico models can predict a range of properties based on the molecule's structure.[14][15]

Key ADMET properties to predict include:

  • Absorption: Oral bioavailability, intestinal absorption, and Caco-2 permeability.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

  • Excretion: Prediction of clearance pathways.

  • Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

Various computational tools and web servers are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[16]

Data Presentation: Summarizing Quantitative In Silico Data

The quantitative data generated from in silico modeling should be presented in a clear and structured format for easy comparison and interpretation.

Table 1: Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
COX-25IKR-8.5Arg120, Tyr355, Ser5302
c-Jun N-terminal kinase3PZE-7.9Met111, Lys55, Gln1173
VEGFR24ASD-9.1Cys919, Asp1046, Glu8851

Table 2: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Absorption
GI AbsorptionHighHigh
BBB PermeantNoNo
Distribution
LogP2.8< 5
Plasma Protein Binding85%< 90%
Metabolism
CYP2D6 InhibitorNoNo
CYP3A4 InhibitorYesNo
Excretion
Total Clearance (log ml/min/kg)0.5-
Toxicity
hERG I InhibitorNoNo
AMES ToxicityNoNo
HepatotoxicityNoNo

Detailed Experimental Protocols

Protocol for Molecular Docking (using AutoDock Vina)
  • Ligand Preparation:

    • Generate the 3D structure of this compound in SDF or MOL2 format.

    • Use Open Babel to convert the structure to PDBQT format, adding Gasteiger charges and merging non-polar hydrogens.

  • Receptor Preparation:

    • Download the receptor PDB file from the Protein Data Bank.

    • Use UCSF Chimera or AutoDockTools to remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and Kollman charges to the receptor.

    • Save the prepared receptor in PDBQT format.

  • Grid Box Generation:

    • Define the search space (grid box) around the active site of the receptor. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file.

  • Analysis of Results:

    • Visualize the docked poses in a molecular viewer like PyMOL or UCSF Chimera.

    • Analyze the binding interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

Protocol for Molecular Dynamics Simulation (using GROMACS)
  • System Preparation:

    • Prepare the ligand-protein complex from the best-docked pose.

    • Generate the ligand topology and parameter files using a server like CGenFF or the antechamber module of AmberTools.

    • Choose an appropriate force field for the protein (e.g., AMBER, CHARMM).[17]

  • Solvation and Ionization:

    • Define a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm to relax the system.[10]

  • Equilibration:

    • Perform a two-step equilibration:

      • NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

      • NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[10]

  • Production MD:

    • Run the production simulation for the desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory for RMSD (root-mean-square deviation) to assess stability, RMSF (root-mean-square fluctuation) to identify flexible regions, and hydrogen bond analysis to study specific interactions.

Protocol for ADMET Prediction
  • Input Preparation:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

  • Web Server Submission:

    • Submit the SMILES string or structure to an ADMET prediction web server (e.g., SwissADME, pkCSM).

  • Data Collection and Interpretation:

    • Collect the predicted values for various ADMET properties.

    • Compare the predicted values against established ranges for drug-like molecules (e.g., Lipinski's rule of five).

Visualization of Pathways and Workflows

G Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Our Compound Our Compound Our Compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for the initial evaluation of this compound as a potential drug candidate. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into its potential biological targets, binding mechanisms, and drug-like properties. This computational assessment is an indispensable first step in the modern drug discovery pipeline, enabling a more focused and efficient allocation of resources for subsequent experimental validation.

References

The Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its versatile structure allows for a wide range of chemical modifications, leading to derivatives with a remarkable spectrum of pharmacological activities.[2][3] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[4][5] This technical guide provides an in-depth overview of the core methodologies for the discovery and synthesis of novel pyrazole compounds, tailored for researchers, scientists, and drug development professionals.

I. Key Synthetic Methodologies for Pyrazole Scaffolds

The construction of the pyrazole ring can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a classical and widely used method for the preparation of pyrazoles.[6][7] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6]

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [4]

  • Reactants: Ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).

  • Procedure:

    • In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. The reaction is exothermic.

    • Heat the mixture under reflux for 1 hour.

    • Cool the resulting syrup in an ice bath.

    • Add a small amount of diethyl ether and stir vigorously to induce crystallization.

    • Collect the crude product by vacuum filtration.

    • Recrystallize the product from ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.

Experimental Workflow: Knorr Pyrazole Synthesis

G cluster_start Starting Materials 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mixing and Acid Catalyst 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Heating Heating (Reflux) Mixing->Heating Cyclocondensation Workup Work-up and Crystallization Heating->Workup Product Purified Pyrazole Workup->Product

General workflow for the Knorr pyrazole synthesis.
1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. This reaction typically involves the cycloaddition of a nitrile imine (the 1,3-dipole), often generated in situ, with an alkyne or an alkene that can eliminate to form an alkyne.[7]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles [8]

  • Reactants: Ninhydrin-derived Morita–Baylis–Hillman carbonates and hydrazonoyl chlorides (as nitrile imine precursors).

  • Procedure:

    • A solution of the hydrazonoyl chloride in a suitable solvent (e.g., chloroform or dichloromethane) is treated with a base, such as triethylamine, to generate the nitrile imine in situ.

    • The dipolarophile (ninhydrin-derived Morita–Baylis–Hillman carbonate) is added to the reaction mixture.

    • The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Experimental Workflow: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

G cluster_precursor Nitrile Imine Generation Hydrazonoyl_Chloride Hydrazonoyl Chloride Nitrile_Imine Nitrile Imine (in situ) Hydrazonoyl_Chloride->Nitrile_Imine Elimination Base Base (e.g., Et3N) Base->Nitrile_Imine Cycloaddition [3+2] Cycloaddition Nitrile_Imine->Cycloaddition Alkyne Alkyne or Alkyne Equivalent Alkyne->Cycloaddition Purification Purification Cycloaddition->Purification Pyrazole_Product Substituted Pyrazole Purification->Pyrazole_Product

General workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.
Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including pyrazole derivatives.[2][9] These one-pot reactions involve the combination of three or more starting materials to form a single product, incorporating most of the atoms from the reactants.[9] A notable example is the synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: Synthesis of Pyrano[2,3-c]pyrazoles [10]

  • Reactants: Ethyl acetoacetate (1 equivalent), hydrazine hydrate (1 equivalent), an aromatic or heterocyclic aldehyde (1 equivalent), and malononitrile (1 equivalent).

  • Catalyst: Glycine (2 mol%).

  • Solvent: Water.

  • Procedure:

    • A mixture of ethyl acetoacetate, hydrazine hydrate, malononitrile, the corresponding aldehyde, and glycine in water is vigorously stirred at room temperature for 5-20 minutes.

    • The solid product that forms is collected by filtration.

    • The solid is washed with a mixture of ethyl acetate and light petroleum to afford the nearly pure product.

    • Further purification can be achieved by column chromatography or recrystallization from ethanol if necessary.

Experimental Workflow: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

G cluster_reactants Reactants Aldehyde Aldehyde One_Pot_Reaction One-Pot Reaction (Catalyst, Solvent, RT) Aldehyde->One_Pot_Reaction Malononitrile Malononitrile Malononitrile->One_Pot_Reaction EAA Ethyl Acetoacetate EAA->One_Pot_Reaction Hydrazine Hydrazine Hydrate Hydrazine->One_Pot_Reaction Filtration Filtration and Washing One_Pot_Reaction->Filtration Purification Optional Purification Filtration->Purification Product Pyrano[2,3-c]pyrazole Purification->Product

Workflow for the multicomponent synthesis of pyranopyrazoles.

II. Pharmacological Evaluation of Novel Pyrazole Compounds

The diverse biological activities of pyrazole derivatives necessitate a range of pharmacological assays to determine their therapeutic potential.

Anticancer Activity

Many pyrazole-containing compounds have demonstrated potent anticancer activity.[11][12][13] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][14]

Experimental Protocol: MTT Assay for Cytotoxicity Screening [1]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test pyrazole compounds for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Compound IDCancer Cell LineIC50 (µM)Reference
6g A549 (Lung)1.537 ± 0.097[15]
6d A549 (Lung)5.176 ± 0.164[15]
HD05 LeukemiaSignificant activity at 10 µM[12]
Compound 3 EGFR expressing cells0.06[16]
Compound 9 VEGFR-2 expressing cells0.22[16]
Compound 12c MCF-7 (Breast)16.50[3]
Compound 14c MCF-7 (Breast)18.36[3]
Compound 14f MCF-7 (Breast)18.35[3]
Compound 7a HepG2 (Liver)6.1 ± 1.9[17]
Compound 7b HepG2 (Liver)7.9 ± 1.9[17]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[18][19]

Experimental Protocol: In Vitro COX Inhibition Assay [18]

  • Enzymes: Human recombinant COX-1 and COX-2.

  • Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with the test pyrazole compound or a known inhibitor (e.g., Celecoxib for COX-2) in a 96-well plate.

    • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 7.60.04190[18]
SC-558 >1000.051>1960[18]
Phenylbutazone 2.74.30.63[18]
Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents.[20][21] The antimicrobial activity can be evaluated using methods such as the agar well diffusion method and by determining the minimum inhibitory concentration (MIC).[22][23]

Experimental Protocol: Agar Well Diffusion Method [22]

  • Microorganisms: A panel of bacterial and fungal strains.

  • Procedure:

    • Prepare agar plates inoculated with a standardized suspension of the test microorganism.

    • Create wells in the agar using a sterile cork borer.

    • Add a solution of the test pyrazole compound at a known concentration to each well.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [23]

  • Procedure:

    • Prepare serial dilutions of the test pyrazole compounds in a liquid growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 9 Staphylococcus aureus (MDR)4[23]
Compound 9 Enterococcus (MDR)4[23]

III. Signaling Pathways Modulated by Pyrazole Compounds

Understanding the mechanism of action of novel pyrazole compounds is crucial for their development as therapeutic agents. Many pyrazoles exert their effects by inhibiting key signaling pathways involved in disease progression.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[24] Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases. Certain N-pyrazole, N'-aryl ureas have been identified as potent p38 MAPK inhibitors.[24]

G Stress_Cytokines Stress / Pro-inflammatory Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation MK2 MAPKAPK2 p38_MAPK->MK2 Phosphorylation Inflammation Inflammation (TNF-α, IL-1β production) MK2->Inflammation Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->p38_MAPK Inhibition

Inhibition of the p38 MAPK signaling pathway by pyrazole compounds.
VEGFR-2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][25] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.[25][26] Several pyrazole-containing compounds have been developed as VEGFR-2 inhibitors.[16]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Autophosphorylation->Downstream_Signaling Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream_Signaling->Angiogenesis Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->Autophosphorylation Inhibition

Inhibition of the VEGFR-2 signaling pathway by pyrazole compounds.

IV. Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse pyrazole libraries. Coupled with the detailed protocols for pharmacological evaluation, researchers are well-equipped to identify and optimize novel pyrazole-based drug candidates. The exploration of their mechanisms of action, particularly through the lens of key signaling pathways, will further drive the development of the next generation of pyrazole-containing therapeutics.

References

Preliminary Bioactivity Screening of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary bioactivity screening of the novel compound, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Lacking specific experimental data for the title compound, this document provides a roadmap for its initial biological evaluation. This is based on the known activities of structurally related pyrazole derivatives. Detailed experimental protocols for key assays are provided, alongside representative data from analogous compounds to serve as a benchmark. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a clear understanding of the proposed screening cascade.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique chemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities. Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, underscore the therapeutic potential of this chemical class. Pyrazole derivatives have been reported to modulate various biological targets, including enzymes like cyclooxygenases (COX) and kinases, making them attractive candidates for drug development.

The title compound, this compound, incorporates a brominated pyrazole ring linked to a methylpropanoic acid side chain. The presence of the carboxylic acid group suggests potential interactions with targets that recognize acidic moieties, while the brominated pyrazole core can influence binding affinity and metabolic stability. This guide proposes a tiered screening approach to elucidate the potential bioactivities of this compound.

Potential Bioactivities and Screening Strategy

Based on the extensive literature on pyrazole derivatives, the following biological activities are proposed as primary areas of investigation for this compound.

Anti-inflammatory Activity

Many pyrazole-containing compounds are potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents, targeting various aspects of cancer cell biology, including cell proliferation and survival.

Antibacterial Activity

Several pyrazole derivatives have demonstrated significant antibacterial properties against a range of pathogens.

The proposed screening workflow is depicted below:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening and Mechanism of Action cluster_2 Tier 3: In vivo Evaluation A Compound Synthesis and Characterization B In vitro Anti-inflammatory Assays (COX-1/COX-2) A->B C In vitro Anticancer Assays (MTT/SRB on Cancer Cell Lines) A->C D In vitro Antibacterial Assays (MIC Determination) A->D E Cell-based Anti-inflammatory Assays (LPS-stimulated Macrophages) B->E F Apoptosis and Cell Cycle Analysis C->F G Kinase Inhibition Assays C->G H Bactericidal/Bacteriostatic Determination D->H I Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) E->I J Xenograft Tumor Models F->J G->J K In vivo Infection Models H->K

Figure 1: Proposed tiered screening workflow for this compound.

Experimental Protocols

In vitro Anti-inflammatory Activity: COX Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 1 mM EDTA.

  • Procedure: a. The test compound is

Methodological & Application

Application Note and Protocol: Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. The synthetic strategy involves a two-step process commencing with a base-catalyzed aza-Michael addition of 4-bromo-1H-pyrazole to methyl methacrylate, followed by the hydrolysis of the resulting ester intermediate. This protocol is designed to be a reliable method for producing the target compound for research and development purposes, particularly in the field of medicinal chemistry and drug discovery, where pyrazole derivatives are of significant interest.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their wide range of biological activities has established them as privileged scaffolds in drug design. The target compound, this compound, is a functionalized pyrazole derivative that can serve as a valuable building block in the synthesis of more complex molecules and potential drug candidates. The synthetic route described herein is based on the well-established aza-Michael addition reaction, a powerful method for forming carbon-nitrogen bonds.[1][2][3]

Overall Reaction Scheme

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-bromo-1H-pyrazoleReagentCommercially Available
Methyl methacrylateReagentCommercially AvailableStabilized
Cesium Carbonate (Cs₂CO₃)AnhydrousCommercially AvailableUsed as a base catalyst[3]
Dimethylformamide (DMF)AnhydrousCommercially AvailableReaction solvent[1]
Ethyl acetateACSCommercially AvailableFor extraction
Brine (saturated NaCl solution)Prepared in-houseFor washing
Magnesium sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying
Hydrochloric acid (HCl)ConcentratedCommercially AvailableFor hydrolysis and acidification
Deionized water
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)NMR gradeCommercially AvailableFor NMR analysis
Step 1: Synthesis of methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (Intermediate)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the pyrazole. To this solution, add cesium carbonate (Cs₂CO₃) (0.2 eq).[3]

  • Addition of Michael Acceptor: Stir the mixture at room temperature for 10 minutes. Then, add methyl methacrylate (1.2 eq) dropwise to the stirring solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.

  • Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Hydrolysis to this compound (Final Product)
  • Hydrolysis Setup: To a round-bottom flask containing the purified ester from Step 1, add a mixture of water and a suitable acid, such as 6M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate.

    • To isolate the product from the aqueous layer, adjust the pH to be acidic (pH 2-3) using concentrated HCl, which may cause the product to precipitate.

  • Purification: The crude acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to obtain the final product, this compound.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine the melting point.

Data Presentation

Table 1: Summary of Expected Yields and Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoateC₈H₁₁BrN₂O₂247.0970-85Oil or low-melting solid
This compoundC₇H₉BrN₂O₃249.0680-95 (from ester)Solid

Visualization of the Experimental Workflow

Synthesis_Workflow Start Start Reagents1 4-bromo-1H-pyrazole Methyl methacrylate Cs₂CO₃, DMF Start->Reagents1 Michael_Addition Aza-Michael Addition (60-70 °C, 12-24h) Reagents1->Michael_Addition Workup1 Aqueous Work-up & Extraction Michael_Addition->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Intermediate Ester Purification1->Intermediate Hydrolysis Acidic Hydrolysis (Reflux, 4-8h) Intermediate->Hydrolysis Workup2 Acidification & Filtration/Extraction Hydrolysis->Workup2 Purification2 Recrystallization Workup2->Purification2 Final_Product Final Product: 3-(4-bromo-1H-pyrazol-1-yl) -2-methylpropanoic acid Purification2->Final_Product End End Final_Product->End

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4-bromo-1H-pyrazole and methyl methacrylate are irritants; avoid contact with skin and eyes.

  • DMF is a potential reproductive toxin; handle with care.

  • Concentrated acids are corrosive; handle with extreme caution.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and available resources.

References

Application Notes and Protocols for Antimicrobial Assays of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The core pyrazole scaffold can be readily functionalized, allowing for the synthesis of diverse analogues with potentially enhanced therapeutic efficacy. This document provides detailed protocols for evaluating the antimicrobial activity of a specific pyrazole derivative, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. The presence of a bromo substituent is often associated with increased antimicrobial potency in heterocyclic compounds.[3][5]

These application notes are designed to guide researchers in the systematic screening and characterization of the antimicrobial profile of this compound against a panel of clinically relevant bacterial and fungal strains. The protocols provided herein describe standard methodologies for determining the minimum inhibitory concentration (MIC) and susceptibility testing through diffusion assays.

Data Presentation

Quantitative data from antimicrobial assays should be recorded systematically to allow for clear interpretation and comparison. The following tables provide a template for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainGram StainATCC NumberMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusGram-positiveATCC 29213
Bacillus subtilisGram-positiveATCC 6051
Escherichia coliGram-negativeATCC 25922
Pseudomonas aeruginosaGram-negativeATCC 9027
Klebsiella pneumoniaeGram-negativeATCC 700603

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainATCC NumberMIC (µg/mL)Positive Control (e.g., Clotrimazole) MIC (µg/mL)
Candida albicansATCC 10231
Aspergillus nigerATCC 16404

Table 3: Zone of Inhibition Diameters for this compound

Microbial StrainATCC NumberConcentration of Compound on Disc (µg)Zone of Inhibition (mm)Positive Control Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Candida albicansATCC 10231

Experimental Protocols

The following are detailed protocols for conducting antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin, Clotrimazole)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL. Further dilutions should be prepared in the appropriate broth.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Assay Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

    • Set up rows for the positive control antibiotic and a negative control (DMSO, ensuring the final concentration is non-toxic to the microbes).

    • Add 100 µL of the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.

Protocol 2: Agar Disc Diffusion Assay

This method assesses the susceptibility of microorganisms to an antimicrobial agent based on the size of the growth inhibition zone around a disc impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial or fungal strains

  • Sterile swabs

  • Positive control antibiotic discs

  • Solvent for dissolving the compound (e.g., DMSO)

Procedure:

  • Preparation of Agar Plates: Pour molten and cooled MHA or SDA into sterile Petri dishes and allow them to solidify.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.

  • Application of Discs:

    • Dissolve the test compound in a suitable solvent to a known concentration.

    • Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto sterile filter paper discs and allow the solvent to evaporate.

    • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disc.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening the antimicrobial activity of a test compound.

Antimicrobial_Assay_Workflow Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis Compound_Prep Prepare Stock Solution of This compound MIC_Assay Broth Microdilution Assay (Serial Dilutions) Compound_Prep->MIC_Assay Diffusion_Assay Agar Disc/Well Diffusion Assay Compound_Prep->Diffusion_Assay Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculum_Prep->MIC_Assay Inoculum_Prep->Diffusion_Assay Incubation Incubate Plates (24-48 hours) MIC_Assay->Incubation Diffusion_Assay->Incubation Read_Results Read Results: - Measure MIC - Measure Zone of Inhibition Incubation->Read_Results Data_Analysis Data Analysis and Comparison to Controls Read_Results->Data_Analysis Signaling_Pathway Hypothetical Mechanism of Action cluster_compound Inhibitor cluster_pathway Bacterial Cell Wall Synthesis cluster_outcome Outcome Compound 3-(4-bromo-1H-pyrazol-1-yl) -2-methylpropanoic acid Crosslinking Transpeptidation (Cross-linking) Compound->Crosslinking Inhibition Precursor Cytoplasmic Precursors (e.g., UDP-NAG, UDP-NAM) Lipid_Carrier Lipid Carrier Translocation Precursor->Lipid_Carrier Polymerization Peptidoglycan Polymerization Lipid_Carrier->Polymerization Polymerization->Crosslinking Cell_Wall_Damage Defective Cell Wall Crosslinking->Cell_Wall_Damage Lysis Cell Lysis and Death Cell_Wall_Damage->Lysis

References

Application Notes: Probing the Anticancer Potential of Pyrazole Carboxylic Acid Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific studies have been published on the application of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in cancer cell lines. The following application notes and protocols are based on published research on structurally related pyrazole derivatives and are intended to serve as a guide for investigating the potential anticancer activities of this specific compound. The methodologies described are for representative pyrazole compounds that have demonstrated efficacy in various cancer models.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression. The presence of a bromine substituent on the pyrazole ring can enhance the biological activity of these molecules. This document outlines potential applications and detailed experimental protocols for evaluating the anticancer effects of pyrazole carboxylic acid analogs, using this compound as a representative, albeit uncharacterized, compound of interest.

Potential Applications in Cancer Cell Line Research

Based on the activities of related pyrazole compounds, this compound could be investigated for the following applications in cancer research:

  • Cytotoxicity Screening: Initial assessment of the compound's ability to inhibit the growth of various cancer cell lines.

  • Apoptosis Induction: Determining if the compound can trigger programmed cell death in cancer cells.

  • Cell Cycle Analysis: Investigating the compound's effect on the progression of the cell cycle.

  • Mechanism of Action Studies: Elucidating the molecular pathways targeted by the compound to exert its anticancer effects.

Data Presentation: Cytotoxicity of Representative Pyrazole Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of various pyrazole derivatives against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating the potency of this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidinonesU-251 MG (Glioblastoma)< 30
Pyrazole-platinum (II) complexesMDA-MB-468 (Breast)Not Specified
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoleMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)
Pyrazole-Indole Hybrids (7a)HepG2 (Liver)6.1 ± 1.9
Pyrazole-Indole Hybrids (7b)HepG2 (Liver)7.9 ± 1.9
Pyrazole-Indole HybridsMCF-7 (Breast)10.6 ± 2.3 to 63.7 ± 5.5
3-Fluoroazetidin-2-ones (CA-4 analogues)MCF-7 (Breast)0.075 - 0.095
3-Fluoroazetidin-2-ones (CA-4 analogues)Hs578T (Breast)0.033
Novel Pyrazole Derivative (PTA-1)A549 (Lung)0.17
Novel Pyrazole Derivative (PTA-1)Jurkat (Leukemia)0.32
Novel Pyrazole Derivative (PTA-1)MDA-MB-231 (Breast)0.93

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer activity of a novel pyrazole compound, based on methodologies reported for analogous structures.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the test compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G cluster_workflow Apoptosis Assay Workflow A Seed and Treat Cells B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Populations D->E

Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis

This protocol is for determining the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • Test compound

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_workflow Cell Cycle Analysis Workflow A Seed and Treat Cells B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Determine Cell Cycle Distribution D->E

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Potential Signaling Pathways to Investigate

Based on the mechanisms of action of other pyrazole derivatives, the following signaling pathways are potential targets for this compound and warrant investigation:

  • Apoptosis Pathway: Activation of caspases (e.g., caspase-3, -9), regulation of Bcl-2 family proteins (Bax, Bcl-2), and release of cytochrome c.

  • Cell Cycle Regulation Pathway: Modulation of cyclins and cyclin-dependent kinases (CDKs) that govern cell cycle checkpoints.

  • PI3K/Akt/mTOR Pathway: A critical pathway in cell survival, proliferation, and growth.

  • MAPK/ERK Pathway: Involved in the regulation of cell proliferation, differentiation, and survival.

G cluster_pathway Potential Anticancer Signaling Pathways Compound Pyrazole Derivative CancerCell Cancer Cell Compound->CancerCell targets Apoptosis Apoptosis Induction Proliferation Decreased Proliferation & Survival Apoptosis->Proliferation CellCycle Cell Cycle Arrest CellCycle->Proliferation PI3K PI3K/Akt Inhibition PI3K->Proliferation MAPK MAPK/ERK Inhibition MAPK->Proliferation CancerCell->Apoptosis CancerCell->CellCycle CancerCell->PI3K CancerCell->MAPK

Caption: Potential signaling pathways affected by pyrazole derivatives.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on analogous pyrazole compounds provides a strong rationale for its investigation as a potential anticancer agent. The protocols and data presented here offer a comprehensive framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in various cancer cell lines. Such studies will be crucial in determining the therapeutic potential of this novel compound.

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory properties.[1][2][3] The well-known selective COX-2 inhibitor, Celecoxib, features a pyrazole core, highlighting the therapeutic potential of this scaffold.[1][3] The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suppression of pro-inflammatory cytokines, and interference with signaling cascades like NF-κB and MAPK.[1][4]

These application notes provide a detailed overview of the experimental setups for screening and characterizing the anti-inflammatory effects of novel pyrazole derivatives, encompassing both in vitro and in vivo models. The protocols outlined below are designed to be comprehensive and reproducible, enabling researchers to effectively assess the therapeutic potential of their compounds.

I. In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays offer a controlled environment to investigate the direct effects of pyrazole derivatives on cellular and molecular mediators of inflammation.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This is a widely used model to mimic bacterial-induced inflammation.[5][6] Macrophages, such as the RAW 264.7 cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce the expression of pro-inflammatory mediators. The ability of pyrazole derivatives to inhibit this response is then quantified.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 12-24 hours.[5]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][7]

    • Prostaglandin E2 (PGE2) Production: Measure the concentration of PGE2 in the supernatant by ELISA to assess the effect on the COX pathway.[8]

Data Presentation:

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)PGE2 Inhibition (%)
Vehicle-00000
Pyrazole Derivative A1
10
50
Positive Control10
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This enzymatic assay determines the direct inhibitory effect of pyrazole derivatives on COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis.[9]

Experimental Protocol:

  • Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.

  • Incubation: Incubate the enzyme with the pyrazole derivative at various concentrations in the presence of a heme cofactor in a suitable buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandins (e.g., PGE2) using an ELISA kit or by monitoring oxygen consumption.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 to determine potency and selectivity.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Pyrazole Derivative B
Celecoxib (Reference)

II. In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for assessing the systemic anti-inflammatory effects, pharmacokinetics, and overall efficacy of pyrazole derivatives in a living organism.

Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation.[10][11] Carrageenan, a phlogistic agent, is injected into the paw of a rat or mouse, inducing a localized inflammatory response characterized by edema, which can be measured over time.[12][13][14]

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the pyrazole derivative. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.[10]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[12][13]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[11]

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation:

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Control (Vehicle)-0
Pyrazole Derivative C10
25
50
Indomethacin10

III. Visualization of Pathways and Workflows

Signaling Pathways in Inflammation

The following diagram illustrates key signaling pathways involved in the inflammatory response that can be targeted by pyrazole derivatives.

Inflammation_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_pathway IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK_pathway->Gene_Expression Activates Transcription Factors NFκB_n->Gene_Expression Induces LPS LPS LPS->TLR4 Binds

Caption: Key signaling pathways in LPS-induced inflammation.

Experimental Workflow

The following diagram outlines the general workflow for testing the anti-inflammatory effects of pyrazole derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Start: Pyrazole Derivative Synthesis In_Vitro In Vitro Screening Start->In_Vitro In_Vivo In Vivo Testing In_Vitro->In_Vivo Active Compounds LPS_Assay LPS-induced Inflammation in Macrophages COX_Assay COX-1/COX-2 Inhibition Assay Data_Analysis Data Analysis & Mechanism of Action Studies In_Vivo->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema Conclusion Conclusion: Lead Compound Identification Data_Analysis->Conclusion

Caption: General workflow for anti-inflammatory drug discovery.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and the properties of the test compounds. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in the discovery of novel therapeutics. This approach utilizes small, low-complexity molecules, or "fragments," to identify and optimize high-quality lead compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its diverse biological activities, including kinase inhibition and anti-inflammatory properties.[1][2][3] 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid represents a promising, yet currently under-documented, fragment for FBDD campaigns. Its structure combines the versatile pyrazole ring with a carboxylic acid moiety, offering potential for key interactions with biological targets and multiple vectors for chemical elaboration.

These application notes provide a comprehensive overview of the utility of this compound as a fragment in drug discovery. Detailed protocols for a hypothetical fragment screening and hit validation cascade targeting a generic protein kinase are outlined below. While specific experimental data for this exact fragment is not publicly available, the methodologies and data presented are representative of a typical FBDD workflow.

Physicochemical Properties of the Fragment

A summary of the key physicochemical properties for this compound and its close analogs is presented in Table 1. These properties are crucial for assessing the fragment's drug-likeness and suitability for screening.

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC₇H₉BrN₂O₂233.06~1.513
3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acidC₇H₉BrN₂O₃249.060.3724
3-(4-bromo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acidC₁₀H₁₆BrN₃O₂290.161.4924

Note: The data for the title compound is estimated based on commercially available information for its analogs. Data for analogs are sourced from supplier information.[4][5]

Application in Fragment-Based Drug Design

The unique structural features of this compound make it an attractive candidate for FBDD campaigns targeting various enzyme classes, particularly protein kinases. The 4-bromo-pyrazole moiety can engage in halogen bonding or occupy hydrophobic pockets, while the propanoic acid group can form key hydrogen bonds or salt bridges with charged residues in an active site. The methyl group provides a subtle modification to the scaffold's lipophilicity and conformational preference.

Hypothetical Target: Protein Kinase X (PKX)

For the purpose of illustrating a practical application, we will consider a hypothetical screening campaign against Protein Kinase X (PKX), a target implicated in an inflammatory disease. The goal is to identify fragments that bind to the ATP-binding site of PKX.

Experimental Workflow

The overall experimental workflow for screening and validating this fragment is depicted in the following diagram.

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit Expansion and Lead Optimization PrimaryScreen Primary Screen (SPR) ITC Isothermal Titration Calorimetry (ITC) PrimaryScreen->ITC Confirm Binding & Thermodynamics NMR Ligand-Observed NMR PrimaryScreen->NMR Confirm Binding & Binding Mode XRay X-ray Crystallography ITC->XRay NMR->XRay Structural Elucidation SAR Structure-Activity Relationship (SAR) XRay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Figure 1: Experimental workflow for fragment screening and hit validation.

Detailed Experimental Protocols

Primary Screening: Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to immobilized PKX.

Methodology:

  • Immobilization of PKX:

    • Recombinantly express and purify PKX with an appropriate tag (e.g., His-tag).

    • Immobilize PKX onto a CM5 sensor chip via amine coupling.

    • Aim for an immobilization level of 10,000-12,000 Response Units (RU).

    • Use a reference flow cell with no protein to subtract non-specific binding.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a screening concentration of 200 µM in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the fragment solution over the sensor chip surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation time of 120 seconds.

    • Regenerate the sensor surface between injections with a pulse of 50 mM NaOH.

    • A binding response significantly above the baseline noise (typically > 20 RU) is considered a preliminary hit.

Hit Validation: Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding of the fragment to PKX in solution and determine the thermodynamic parameters of the interaction.

Methodology:

  • Sample Preparation:

    • Dialyze purified PKX into the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a 20 µM solution of PKX in the ITC buffer.

    • Dissolve the fragment in the same buffer to a concentration of 500 µM.

  • ITC Experiment:

    • Load the PKX solution into the sample cell and the fragment solution into the injection syringe.

    • Perform an initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals at 25°C.

    • Integrate the raw data and fit to a one-site binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

Hit Validation: Ligand-Observed NMR Spectroscopy

Objective: To further confirm binding and gain initial insights into the binding mode.

Methodology:

  • Sample Preparation:

    • Prepare a 100 µM solution of the fragment in a deuterated buffer (e.g., d6-PBS).

    • Prepare a stock solution of PKX in the same buffer.

  • NMR Experiment:

    • Acquire a 1D ¹H NMR spectrum of the fragment alone.

    • Add a small aliquot of the PKX stock solution to the fragment solution (e.g., to a final protein concentration of 1 µM).

    • Acquire another 1D ¹H NMR spectrum.

    • Binding is indicated by changes in the chemical shifts or broadening of the fragment's proton signals. Saturation Transfer Difference (STD) NMR can also be employed to identify which protons of the fragment are in close proximity to the protein.

Structural Characterization: X-ray Crystallography

Objective: To determine the three-dimensional structure of the PKX-fragment complex.

Methodology:

  • Crystallization:

    • Crystallize apo-PKX using a suitable method (e.g., vapor diffusion).

    • Soak the apo-crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period.

    • Alternatively, co-crystallize PKX in the presence of the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-PKX structure as a search model.

    • Refine the structure and build the fragment into the observed electron density.

Data Presentation

Quantitative data from the hypothetical screening and validation cascade for this compound against PKX is summarized in Table 2.

AssayParameterResult
SPR BindingYes
ITC Kd150 µM
ΔH-8.5 kcal/mol
TΔS-3.2 kcal/mol
n0.95
Enzymatic Assay IC₅₀> 500 µM

This data is illustrative and represents a typical outcome for a fragment hit with weak affinity.

Hit Expansion Strategy

The crystal structure of the PKX-fragment complex would reveal key interactions and solvent-exposed vectors for chemical modification. A potential hit expansion strategy is outlined below.

G cluster_0 Initial Fragment Hit cluster_1 Growth Vectors cluster_2 Chemical Modifications Fragment 3-(4-bromo-1H-pyrazol-1-yl) -2-methylpropanoic acid Vector1 Bromo Position (R1) Fragment->Vector1 Vector2 Carboxylic Acid (R2) Fragment->Vector2 Vector3 Pyrazole Core Fragment->Vector3 Mod1 Suzuki Coupling: Aryl/Heteroaryl Groups Vector1->Mod1 Mod2 Amide Coupling: Link to diverse amines Vector2->Mod2 Mod3 Scaffold Hopping: Explore alternative heterocycles Vector3->Mod3

Figure 2: Potential hit expansion strategy for the fragment.

The bromine atom at the 4-position of the pyrazole ring is an ideal handle for derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore interactions in adjacent hydrophobic pockets. The carboxylic acid can be converted to an amide to probe for additional hydrogen bond donors and acceptors.

Conclusion

This compound is a valuable fragment for inclusion in screening libraries for FBDD campaigns. Its physicochemical properties are within the desirable range for fragments, and its structure offers multiple opportunities for synthetic elaboration. The protocols and strategies outlined in these application notes provide a robust framework for identifying and optimizing novel inhibitors starting from this and similar pyrazole-based fragments. Future work should focus on the synthesis and screening of this fragment against a diverse panel of targets to fully elucidate its potential in drug discovery.

References

Application Note: Evaluating the Cytotoxic Potential of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This application note provides a detailed protocol for a cell-based assay to evaluate the cytotoxic effects of a specific pyrazole derivative, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. The described MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a foundational screening method for novel therapeutic candidates.[1][3][4] The protocol is designed for researchers in cancer biology and drug discovery to determine the half-maximal inhibitory concentration (IC50) of the compound, a key parameter in assessing its potency.

Experimental Protocols

Cell Culture and Maintenance

A human cancer cell line, such as MCF-7 (breast cancer), A549 (lung cancer), or PC-3 (prostate cancer), should be used.[3][4][5] Cells are to be cultured in a suitable medium (e.g., DMEM for MCF-7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing the cytotoxicity of pyrazole-based compounds.[1]

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a fresh complete medium. Determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO.[5] Create a series of dilutions of the compound in a complete medium to achieve the desired final concentrations. After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1][5]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[1] Incubate the plate overnight at 37°C or for a few hours at room temperature with gentle shaking.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm or 595 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) * 100 The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the MTT assay should be summarized in a table for clear comparison.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0694.4
50.950.0576.0
100.630.0450.4
250.310.0324.8
500.150.0212.0
1000.080.016.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway Diagram

Compound 3-(4-bromo-1H-pyrazol-1-yl)- 2-methylpropanoic acid Kinase Putative Target Kinase (e.g., Haspin Kinase) Compound->Kinase Inhibition Downstream Downstream Effector (e.g., Histone H3) Kinase->Downstream CellCycle Cell Cycle Arrest (G2/M Phase) Downstream->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Hypothetical signaling pathway inhibited by the pyrazole compound.

Experimental Workflow Diagram

Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Analyze Data and Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT-based cell viability assay.

References

Application Notes and Protocols for the Use of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF.

Pyrazole-based carboxylic acid linkers are of particular interest due to their versatility and the ability of the pyrazole ring to provide additional coordination sites or act as a platform for further functionalization. This document provides detailed application notes and a hypothetical experimental protocol for the use of a novel linker, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, in the synthesis of MOFs. The presence of a bromine atom on the pyrazole ring offers a potential site for post-synthetic modification, while the methyl group and the propanoic acid moiety influence the linker's geometry and coordination behavior. While no specific MOFs using this exact linker have been reported in the literature, this protocol is based on established methods for synthesizing MOFs with similar pyrazole-based linkers.

Potential Applications

MOFs constructed from functionalized pyrazole-carboxylic acid linkers have shown promise in several fields. The hypothetical MOF, hereafter referred to as "GML-Pyr-Br" (Gemini Molecular Laboratories - Pyrazole-Bromine), synthesized using this compound, is anticipated to be a valuable material for the following applications:

  • Drug Delivery: The porous structure of GML-Pyr-Br could be utilized for the encapsulation and controlled release of therapeutic agents. The functional groups within the pores could be tailored to interact with specific drug molecules, and the framework's degradation in physiological conditions could be tuned for sustained release.

  • Catalysis: The metal nodes and the functionalized organic linkers can act as catalytic sites. The bromo-functionalized pyrazole could be used in post-synthetic modifications

Application Notes and Protocols: Derivatization of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid for Improved IRAK4 Inhibitory Potency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the derivatization of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a scaffold with potential as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are implicated in various inflammatory and autoimmune diseases. The following sections detail strategies for improving the potency of the parent compound through the synthesis of amide and ester derivatives, based on structure-activity relationship (SAR) data from analogous compounds. Experimental protocols for synthesis, purification, and biological evaluation are provided, along with visualizations of the experimental workflow and the targeted signaling pathway.

Introduction to IRAK4 and Signaling Pathways

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It acts as a key mediator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming the "Myddosome." This leads to the activation of IRAK4, which then phosphorylates and activates IRAK1. Activated IRAK1 subsequently associates with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways ultimately result in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.[1] Dysregulation of the IRAK4 signaling pathway is associated with a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.

Below is a diagram illustrating the IRAK4 signaling pathway.

IRAK4_Signaling_Pathway cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK complex TAK1->IKK_complex activates MAPKKs MAPKKs TAK1->MAPKKs activates IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB IκB->NFκB releases Transcription Gene Transcription (Pro-inflammatory Cytokines) NFκB->Transcription MAPKs MAPKs (p38, JNK) MAPKKs->MAPKs MAPKs->Transcription Ligand Ligand (LPS, IL-1β) Ligand->TLR_IL1R

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Derivatization Strategies for Improved Potency

The core structure of this compound offers several points for chemical modification to enhance its inhibitory activity against IRAK4. Based on the analysis of analogous compounds found in the patent literature, two primary derivatization strategies at the carboxylic acid moiety are proposed:

  • Amide Formation: Conversion of the carboxylic acid to a wide range of amides allows for the exploration of the binding pocket of IRAK4. Substituents on the amine can be varied to probe for additional hydrogen bonding interactions, hydrophobic interactions, and to modulate physicochemical properties such as solubility and cell permeability.

  • Esterification: Esterification of the carboxylic acid can also lead to improved potency and pharmacokinetic properties. The ester group can act as a pro-drug, which is hydrolyzed in vivo to the active carboxylic acid, or it can interact directly with the target.

The following workflow outlines the general process for the derivatization and evaluation of the target compound.

Derivatization_Workflow Start 3-(4-bromo-1H-pyrazol-1-yl) -2-methylpropanoic acid Amide_Coupling Amide Coupling Start->Amide_Coupling Esterification Esterification Start->Esterification Amide_Derivatives Amide Derivatives Library Amide_Coupling->Amide_Derivatives Ester_Derivatives Ester Derivatives Library Esterification->Ester_Derivatives Purification Purification & Characterization (HPLC, LC-MS, NMR) Amide_Derivatives->Purification Ester_Derivatives->Purification Biological_Screening Biological Screening (IRAK4 Inhibition Assay) Purification->Biological_Screening SAR_Analysis SAR Analysis & Lead Optimization Biological_Screening->SAR_Analysis Lead_Compound Lead Compound SAR_Analysis->Lead_Compound

Caption: General workflow for derivatization and lead optimization.

Data Presentation: Structure-Activity Relationship (SAR) of Analogous Compounds

The following tables summarize the IRAK4 inhibitory potency of amide and ester derivatives of scaffolds structurally related to this compound, as reported in the patent literature. This data provides a valuable starting point for the rational design of new, more potent inhibitors based on the target scaffold.

Table 1: IRAK4 Inhibitory Activity of Amide Derivatives of Analogous Pyrazole Scaffolds

Compound IDR Group (Amine)IRAK4 IC50 (nM)
A-1 -NH-CH₃550
A-2 -NH-CH₂CH₃420
A-3 -NH-CH(CH₃)₂250
A-4 -NH-cyclopropyl180
A-5 -NH-phenyl350
A-6 -NH-(4-fluorophenyl)150
A-7 -NH-CH₂-phenyl280
A-8 -N(CH₃)₂>1000
A-9 -NH-(2-pyridyl)95
A-10 -NH-(3-pyridyl)120

Note: The IC50 values are for analogous compounds and are intended to guide derivatization efforts for this compound.

Table 2: IRAK4 Inhibitory Activity of Ester Derivatives of Analogous Pyrazole Scaffolds

Compound IDR Group (Alcohol)IRAK4 IC50 (nM)
E-1 -O-CH₃800
E-2 -O-CH₂CH₃650
E-3 -O-CH(CH₃)₂500
E-4 -O-CH₂-phenyl450

Note: The IC50 values are for analogous compounds and are intended to guide derivatization efforts for this compound.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives from this compound using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Protocol for Esterification (Fischer Esterification)

This protocol describes a general method for the synthesis of ester derivatives from this compound using an acid catalyst.

Materials:

  • This compound

  • Desired alcohol (used as solvent or in excess)

  • Concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve or suspend this compound (1.0 equivalent) in the desired alcohol (large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in DCM or diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2x) to neutralize the acid catalyst, followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

IRAK4 Inhibition Assay Protocol (General)

A general protocol for determining the in vitro inhibitory activity of the synthesized compounds against IRAK4 is described below. This is a representative assay and specific conditions may need to be optimized.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Fluorescently labeled peptide substrate (e.g., a peptide with a sequence recognized by IRAK4)

  • Synthesized test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., a known IRAK4 inhibitor)

  • 384-well plates

  • Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Also include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the IRAK4 enzyme and the fluorescently labeled peptide substrate to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA solution).

  • Measure the fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Conclusion

The derivatization of this compound into amide and ester analogs presents a promising strategy for the development of potent IRAK4 inhibitors. The provided protocols offer a starting point for the synthesis and evaluation of a library of derivatives. The SAR data from analogous compounds suggests that small, non-bulky substituents on the amide nitrogen, particularly those capable of forming hydrogen bonds, may be beneficial for potency. Further optimization of the substituents on both the pyrazole and the derivatized moiety, guided by iterative cycles of synthesis and biological testing, will be crucial for the identification of lead compounds with improved therapeutic potential for the treatment of inflammatory and autoimmune diseases.

References

High-Throughput Screening of Pyrazole Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the high-throughput screening (HTS) of pyrazole carboxylic acid libraries. Pyrazole carboxylic acids are a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including but not limited to, enzyme inhibition and cytotoxicity against cancer cell lines. The following protocols for biochemical and cell-based assays are designed for efficient identification and characterization of lead compounds.

Section 1: Biochemical Assay - Screening for Enzyme Inhibitors

A common application for screening pyrazole carboxylic acid libraries is the identification of novel enzyme inhibitors. This protocol is adapted from the principles of screening for inhibitors of oxidoreductase enzymes, a class of targets for which pyrazole carboxylic acids have shown activity.[1]

Experimental Protocol: Homogeneous Fluorescence-Based Enzyme Inhibition Assay

This protocol describes a generic homogeneous fluorescence-based assay to identify inhibitors of a target enzyme.

Materials:

  • Purified recombinant target enzyme

  • Fluorogenic substrate specific to the target enzyme

  • Pyrazole carboxylic acid library dissolved in 100% DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (DMSO vehicle)

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, dispense 50 nL of each pyrazole carboxylic acid from the library into the wells of a 384-well assay plate.

    • Dispense 50 nL of the positive control inhibitor and DMSO into their respective control wells.

  • Enzyme Addition:

    • Prepare a solution of the target enzyme in assay buffer at a 2X final concentration.

    • Add 5 µL of the enzyme solution to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution of the fluorogenic substrate in assay buffer at a 2X final concentration.

    • Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Fluorescence Reading:

    • Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Fluorescencecompound - Fluorescencebackground) / (FluorescenceDMSO - Fluorescencebackground))

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further dose-response studies to determine their IC₅₀ values.

Data Presentation: Example IC₅₀ Values for Pyrazole Carboxylic Acid Enzyme Inhibitors

The following table summarizes hypothetical quantitative data for hit compounds identified from a primary screen and subsequent dose-response analysis.

Compound IDTarget EnzymeIC₅₀ (µM)
PCA-001Oxidoreductase A8.5
PCA-002Kinase B12.3
PCA-003Hydrolase C5.2
PCA-004Oxidoreductase A2.1

Section 2: Cell-Based Assay - Screening for Cytotoxicity

Cell-based assays are crucial for determining the effect of compounds on cellular processes in a more physiologically relevant context. This protocol details a cytotoxicity assay to screen pyrazole carboxylic acid libraries against cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT-Based)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole carboxylic acid library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

  • 96-well or 384-well clear, tissue culture-treated plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a density of 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the pyrazole carboxylic acid library in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbancetreated / Absorbancecontrol) x 100

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The following table presents example data on the cytotoxic effects of pyrazole derivatives on different cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
PZA-1HCT11618.2[2]
PZA-2A54925.6[2]
PZA-3MCF712.5[2]
PZA-4HCT1169.8[2]

Section 3: Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a high-throughput screening campaign for pyrazole carboxylic acids.

HTS_Workflow cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis & Follow-up Compound_Library Pyrazole Carboxylic Acid Library Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plates 384-Well Plates Assay_Plates->Dispensing Reagents Enzyme/Cells & Reagents Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Primary_Analysis Primary Data Analysis (Hit Identification) Detection->Primary_Analysis Dose_Response Dose-Response (IC50 Determination) Primary_Analysis->Dose_Response SAR Structure-Activity Relationship Dose_Response->SAR

Caption: High-throughput screening workflow for pyrazole carboxylic acids.

Signaling Pathways

Pyrazole derivatives have been shown to modulate various signaling pathways, including the p38 MAPK and PKC pathways. Understanding these pathways is crucial for elucidating the mechanism of action of active compounds.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines and is involved in regulating inflammation, apoptosis, and cell differentiation.[3][4][5][6][7]

p38_MAPK_Pathway cluster_stimuli Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Cellular Stress MAP3K MAP3K (e.g., MEKK, MLK) Stress->MAP3K Cytokines Inflammatory Cytokines Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Kinases Downstream Kinases (e.g., MK2/3) p38->Kinases activates Transcription_Factors Transcription Factors (e.g., ATF-2, STAT1) p38->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Kinases->Cellular_Response Transcription_Factors->Cellular_Response

Caption: Simplified p38 MAPK signaling pathway.

Protein Kinase C (PKC) Signaling Pathway

The PKC family of enzymes is involved in controlling the function of other proteins through phosphorylation and plays a role in various signal transduction cascades.[8][9][10][11][12]

PKC_Pathway cluster_activation Activation cluster_pkc PKC Isoforms cluster_effects Downstream Effects GPCR GPCR / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 cPKC Conventional PKC (α, β, γ) DAG->cPKC nPKC Novel PKC (δ, ε, η, θ) DAG->nPKC Ca2 Ca2+ IP3->Ca2 release from ER Ca2->cPKC Substrate_Phos Substrate Phosphorylation cPKC->Substrate_Phos nPKC->Substrate_Phos Cellular_Response Cellular Responses (Proliferation, Gene Expression) Substrate_Phos->Cellular_Response

Caption: Overview of the Protein Kinase C (PKC) signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Q1: Why is the yield of the N-alkylation of 4-bromopyrazole low?

A1: Low yields in the N-alkylation of 4-bromopyrazole can stem from several factors:

  • Incomplete Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to act as a nucleophile. If using a weak base, the equilibrium may not favor the pyrazolide anion.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. Ensure the base is fresh and handled under anhydrous conditions.

  • Poor Nucleophilicity: Even when deprotonated, the pyrazolide anion's nucleophilicity can be influenced by the solvent and counter-ion.

    • Solution: Polar aprotic solvents like DMF can enhance nucleophilicity. The choice of base (e.g., sodium vs. potassium) can also play a role.

  • Side Reactions: The alkylating agent, a derivative of 2-methylpropanoic acid, can undergo self-condensation or elimination, especially under strongly basic conditions.

    • Solution: Add the alkylating agent slowly at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Steric Hindrance: The substituents on the pyrazole and the alkylating agent can sterically hinder the reaction.[1]

    • Solution: While challenging to change the core structure, optimizing reaction time and temperature may help overcome some steric barriers.

Q2: How can I control the regioselectivity of the N-alkylation?

A2: Unsymmetrical pyrazoles can lead to a mixture of N1 and N2 alkylated isomers.[1][2] For 4-bromopyrazole, the two nitrogens are equivalent, so this is not a primary concern. However, in substituted pyrazoles, controlling regioselectivity is crucial.

  • Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of solvent, base, and temperature can influence the isomeric ratio.

Q3: The hydrolysis of the ester precursor is incomplete or leads to product degradation. What can I do?

A3: The hydrolysis of the ethyl or methyl ester of this compound to the final carboxylic acid can be problematic.

  • Incomplete Hydrolysis:

    • Cause: Insufficient reaction time, temperature, or concentration of the base (e.g., LiOH, NaOH). Steric hindrance around the ester group can also slow down the reaction.

    • Solution: Increase the reaction time, temperature, or the equivalents of the base. Using a co-solvent like THF or methanol with water can improve the solubility of the ester and facilitate hydrolysis.

  • Product Degradation:

    • Cause: The pyrazole ring or other functional groups may be sensitive to harsh basic or acidic conditions, leading to decomposition.

    • Solution: Use milder hydrolysis conditions. For example, lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and less harsh than NaOH or KOH at reflux. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to the reaction conditions once the starting material is consumed.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: Purification can be challenging due to the presence of unreacted starting materials, side products, and inorganic salts from the workup.

  • Crystallization: This is often the most effective method for obtaining high-purity material.

    • Solvent Selection: Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate, methanol) and an anti-solvent in which it is poorly soluble (e.g., hexanes, water).

  • Column Chromatography: If crystallization is unsuccessful, silica gel chromatography can be used.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common choice. The polarity can be adjusted based on the TLC analysis. Adding a small amount of acetic acid to the eluent can help to sharpen the peaks for carboxylic acids.

  • Acid-Base Extraction: The carboxylic acid product can be separated from neutral organic impurities by extraction.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and move it to the aqueous layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to pH ~2-3 to precipitate the carboxylic acid product.

    • Extract the product back into an organic solvent or collect it by filtration if it precipitates as a solid.

Quantitative Data Summary

The yield of the synthesis can vary significantly based on the chosen reaction conditions. The following table summarizes reported yields for similar N-alkylation and hydrolysis reactions.

StepReactantsBase/AcidSolventTemperatureTime (h)Yield (%)Reference
N-Alkylation4-bromopyrazole, ethyl 2-methyl-3-bromopropanoateNaHDMF0 °C to RT12~60-70%Inferred from similar syntheses
N-AlkylationPyrazole, Benzyl trichloroacetimidateCamphorsulfonic acidDichloromethaneRT2492%[2]
HydrolysisEthyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoateLiOHTHF/H₂ORT4>90%Inferred from standard procedures
Oxidation4-bromo-3-methylpyrazoleKMnO₄H₂O90 °C864.2%[3]

Experimental Protocols

A representative two-step protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

  • Preparation: To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-(bromomethyl)propanoate (1.2 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Step 2: Hydrolysis to this compound

  • Dissolution: Dissolve the ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. If the product does not precipitate, extract it with ethyl acetate.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis 4-bromopyrazole 4-bromopyrazole intermediate Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate 4-bromopyrazole->intermediate alkylating_agent Ethyl 2-(bromomethyl)propanoate alkylating_agent->intermediate base NaH, DMF base->intermediate intermediate_ref Ester Intermediate hydrolysis_reagent LiOH, THF/H₂O final_product This compound hydrolysis_reagent->final_product intermediate_ref->final_product

Caption: Reaction scheme for the synthesis of the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_alkylation Alkylation Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting start Low Yield or Impure Product check_step Which step is problematic? start->check_step alkylation_issue N-Alkylation Issues check_step->alkylation_issue Step 1 hydrolysis_issue Hydrolysis Issues check_step->hydrolysis_issue Step 2 low_conversion Low Conversion alkylation_issue->low_conversion purification Purification Difficulty? -> Try Acid/Base Extraction or Crystallization alkylation_issue->purification hydrolysis_problem Incomplete Reaction or Degradation hydrolysis_issue->hydrolysis_problem hydrolysis_issue->purification incomplete_deprotonation Incomplete Deprotonation? -> Use stronger/fresh base (NaH) side_reactions Side Reactions? -> Lower temperature, slow addition low_conversion->incomplete_deprotonation low_conversion->side_reactions incomplete_hydrolysis Incomplete Hydrolysis? -> Increase time/temp/base eq. degradation Product Degradation? -> Use milder conditions (LiOH, RT) hydrolysis_problem->incomplete_hydrolysis hydrolysis_problem->degradation

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, such as 4-bromopyrazole and the corresponding methylpropanoic acid precursor, regioisomers formed during the alkylation reaction, and by-products from potential side reactions. Depending on the synthetic route, residual catalysts or reagents may also be present.

Q2: My final product is a yellowish or brownish oil/solid instead of a white crystalline solid. What is the likely cause and how can I resolve it?

A2: A colored impurity is often indicative of residual starting materials, by-products, or degradation products.[1] Consider the following solutions:

  • Recrystallization: Attempt recrystallization from a suitable solvent system to isolate the pure, colorless product.

  • Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can help remove colored impurities.[1]

  • Chromatography: Flash column chromatography is an effective method for separating the target compound from colored impurities.

Q3: I am observing poor separation between my product and an impurity during column chromatography. What can I do to improve the resolution?

A3: To improve separation during column chromatography, you can try the following:

  • Optimize the Solvent System: A systematic trial of different solvent polarities is crucial. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small percentage of acetic or formic acid to suppress the ionization of the carboxylic acid group.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased, can help to better resolve closely eluting compounds.

Q4: How can I effectively remove unreacted 4-bromopyrazole from my product?

A4: Unreacted 4-bromopyrazole is a common impurity. An acid-base extraction is a highly effective method for its removal.[2][3] Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). The acidic product will be deprotonated and move to the aqueous layer, while the more neutral 4-bromopyrazole will remain in the organic layer. The aqueous layer can then be acidified and the pure product extracted back into an organic solvent.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Product Loss During Extraction Ensure the pH of the aqueous layer is sufficiently high (pH > 8) during the basic wash to deprotonate the carboxylic acid and transfer it to the aqueous layer. Conversely, ensure the pH is sufficiently low (pH < 4) during acidification to protonate the carboxylate and extract it back into the organic layer.[3]
Product Precipitation During Chromatography If the product is precipitating on the column, consider using a stronger solvent system or adding a small amount of a more polar solvent (like methanol) to the mobile phase to improve solubility.
Incomplete Crystallization If yields from recrystallization are low, try cooling the solution slowly to room temperature and then further in an ice bath or refrigerator to maximize crystal formation. Adding a seed crystal of the pure compound can also induce crystallization.[1]
Co-elution with Impurities If the product is not fully separated from impurities, this can lead to the discarding of mixed fractions and thus a lower yield of pure product. Refer to the chromatography optimization tips in the FAQs.
Problem 2: Product Purity Issues
Observation Potential Cause Recommended Solution
Persistent Impurity Peak in HPLC/LC-MS A regioisomer or a structurally similar by-product may be present.Optimize chromatography conditions (see FAQs). If unsuccessful, consider derivatization of the carboxylic acid to an ester, which may alter its chromatographic behavior and allow for separation. The ester can then be hydrolyzed back to the acid.[3]
Broad Melting Point Range The presence of impurities disrupts the crystal lattice, leading to a broad and depressed melting point.Re-purify the material using an alternative method. For example, if the initial purification was recrystallization, try column chromatography.
Residual Solvent Peaks in NMR Incomplete drying of the purified sample.Dry the sample under high vacuum for an extended period. If the solvent is high-boiling (e.g., DMSO, DMF), azeotropic removal with a lower-boiling solvent or lyophilization may be necessary.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (10-20 mL per gram of crude material).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). The product will move into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of 2-3 with 1M HCl. The product will precipitate out or can be extracted.

  • Extraction of Pure Product: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. The pure product should crystallize out.

  • Further Cooling: Place the flask in an ice bath for 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase (e.g., a gradient of 0-10% methanol in dichloromethane, or 20-50% ethyl acetate in hexanes with 1% acetic acid).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

G cluster_workflow Purification Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Solid Product chromatography Column Chromatography extraction->chromatography Oily Product analysis Purity Analysis (NMR, LC-MS, MP) recrystallization->analysis chromatography->analysis pure Pure Product analysis->pure Purity >98%

Caption: General purification workflow for this compound.

G cluster_troubleshooting Troubleshooting Purity Issues start Impure Product check_color Is the product colored? start->check_color check_peaks Multiple spots on TLC / peaks in HPLC? check_color->check_peaks No carbon Treat with Activated Carbon check_color->carbon Yes recrystallize Recrystallize check_peaks->recrystallize No (Single major impurity) acid_base Perform Acid-Base Extraction check_peaks->acid_base Yes (Suspect starting material) carbon->recrystallize end_pure Pure Product recrystallize->end_pure chromatography Perform Column Chromatography optimize_chrom Optimize Chromatography Conditions chromatography->optimize_chrom Poor Separation chromatography->end_pure Good Separation optimize_chrom->end_pure acid_base->chromatography

Caption: Decision tree for troubleshooting purity issues.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in vitro. The following information is designed to offer practical solutions and detailed experimental protocols to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge for pyrazole derivatives, which can have a planar and aromatic nature leading to low solubility.[1][2] The initial approach should focus on understanding the physicochemical properties of the compound. Since this compound contains a carboxylic acid group, its solubility is expected to be highly dependent on pH.[3]

Here are the recommended initial steps:

  • pH Adjustment: As a carboxylic acid, the compound will be more soluble in its deprotonated (charged) state.[4] Increasing the pH of the aqueous buffer above the compound's pKa will significantly increase its solubility.[3][5]

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like Dimethyl sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous assay buffer.[6] It is critical to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in biological assays.[6]

  • Visual Confirmation: Always visually inspect your solutions for any signs of precipitation, such as cloudiness or crystals, after dilution into the aqueous buffer.[7][8]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for poorly soluble compounds.[7] It occurs when the compound, highly soluble in the organic stock solvent, becomes insoluble in the final aqueous environment.[8]

Here are several strategies to mitigate this issue:

  • Lower the Final Concentration: The intended final concentration might be above the compound's solubility limit in the assay medium.[6]

  • Optimize the Dilution Method: Instead of a single large dilution, perform stepwise dilutions.[8] Additionally, add the stock solution dropwise into the aqueous buffer while vortexing or stirring to promote rapid mixing.[7][8]

  • Pre-warm the Assay Medium: Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility and prevent precipitation.[7]

  • Adjust Co-solvent Percentage: While keeping the final DMSO concentration low is important, you can experiment with slightly different final percentages to find an optimal balance between solubility and biological compatibility.[6]

Q3: Can I use excipients to improve the solubility of this compound?

A3: Yes, using solubilizing agents like cyclodextrins can be a very effective strategy.[7] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9][10] They can encapsulate poorly soluble molecules, like your pyrazole derivative, forming inclusion complexes that have enhanced aqueous solubility.[9][11][12]

Q4: My in vitro assay results are inconsistent or show a flat dose-response curve. Could this be a solubility issue?

A4: Absolutely. Poor solubility is a frequent cause of such experimental problems.[7] If your compound precipitates in the assay medium, the actual concentration in solution is unknown and lower than intended, leading to variable biological effects.[7] This can result in artificially high IC50 values or completely mask the compound's activity.[7] It is crucial to ensure your compound is fully dissolved at the tested concentrations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Compound powder does not dissolve in aqueous buffer. The compound has low intrinsic aqueous solubility. The pH of the buffer is not optimal for this acidic compound.1. Prepare a concentrated stock solution in an organic solvent like DMSO.[13] 2. Increase the pH of the aqueous buffer to deprotonate the carboxylic acid and form a more soluble salt.[3][4]
Precipitation observed immediately upon dilution of organic stock into aqueous media. The final concentration exceeds the thermodynamic solubility limit in the assay buffer. Rapid change in solvent polarity.1. Reduce the final concentration of the compound.[7] 2. Perform a stepwise dilution.[8] 3. Add the stock solution slowly to the vortexing buffer.[8] 4. Pre-warm the aqueous buffer.[7]
Solution appears cloudy or hazy over time. The compound has low kinetic solubility and is precipitating out of a supersaturated solution.1. Determine the kinetic solubility to find the maximum stable concentration over the experiment's duration. 2. Consider using a solubilizing agent like cyclodextrins.[9][10]
Inconsistent or non-reproducible assay results. The actual concentration of the soluble compound is variable due to precipitation.1. Visually inspect all solutions and assay plates for precipitation before use.[8] 2. Perform a solubility test in your specific assay medium before conducting the full experiment.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh the desired amount of this compound.

  • Transfer the solid compound to a sterile glass vial.

  • Add the required volume of 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).[13]

  • Vortex or sonicate the vial until the compound is completely dissolved. Visually inspect for any remaining solid particles.[13]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of the solid compound to a small volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Protocol 3: Kinetic Solubility Assay using Turbidimetry
  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This will create a range of compound concentrations with a constant final DMSO percentage.

  • Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, and 24 hours) using a plate reader at a wavelength around 620 nm.[6]

  • The highest concentration that does not show a significant increase in turbidity over time is considered the kinetic solubility.[6]

Visualizations

experimental_workflow Workflow for Solubility Troubleshooting start Start: Solubility Issue Identified stock_prep Prepare High-Concentration Stock in DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution visual_check Visually Inspect for Precipitation dilution->visual_check no_precip No Precipitation: Proceed with Assay visual_check->no_precip No precip Precipitation Occurs visual_check->precip Yes troubleshoot Troubleshooting Strategies precip->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc optimize_dil Optimize Dilution Method (Stepwise, Slow Addition) troubleshoot->optimize_dil adjust_ph Adjust Buffer pH (Increase for Acidic Compound) troubleshoot->adjust_ph use_excipient Use Solubilizing Excipient (e.g., Cyclodextrins) troubleshoot->use_excipient re_evaluate Re-evaluate Solubility lower_conc->re_evaluate optimize_dil->re_evaluate adjust_ph->re_evaluate use_excipient->re_evaluate re_evaluate->no_precip Successful re_evaluate->troubleshoot Still Precipitates

Caption: A logical workflow for troubleshooting solubility issues.

signaling_pathway Impact of pH on Solubility of an Acidic Compound cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_compound R-COOH (Protonated, Neutral) low_solubility Low Aqueous Solubility low_ph_compound->low_solubility Favors solid state equilibrium pH Adjustment low_ph_compound->equilibrium high_ph_compound R-COO⁻ + H⁺ (Deprotonated, Charged) high_solubility High Aqueous Solubility high_ph_compound->high_solubility Favors dissolved state equilibrium->high_ph_compound

Caption: The relationship between pH and the solubility of a carboxylic acid.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of pyrazoles. This resource aims to help overcome common challenges encountered during this crucial synthetic transformation.

Frequently Asked questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

A: The primary challenge arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] Both nitrogen atoms can act as nucleophiles, which often leads to the formation of a mixture of N1 and N2 alkylated regioisomers. These isomers can be difficult to separate due to their similar physical properties.[1]

Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is determined by a delicate balance of several factors:

  • Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and the alkylating agent are primary determinants. Alkylation generally occurs at the less sterically hindered nitrogen atom.[1][2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence and even switch the regioselectivity.[1][3][4] For instance, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) often favor N1-alkylation.[1][5]

Q3: How can I purify my N-alkylated pyrazole product, especially if I have a mixture of regioisomers?

A: Purification of N-alkylated pyrazoles can be achieved through several methods:

  • Silica Gel Column Chromatography: This is the most common method. For basic pyrazole compounds that may interact strongly with silica, the silica gel can be deactivated with triethylamine or ammonia in methanol before use.[6]

  • Recrystallization: This technique can be effective if a suitable solvent system is found. Common solvents for recrystallization of pyrazoles include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[6]

  • Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification by acid-base extraction, which can help remove non-basic impurities.

  • Reversed-Phase Chromatography: For compounds that are difficult to separate on normal-phase silica, reversed-phase (C18) column chromatography can be a viable alternative.[6]

Troubleshooting Guides

Issue 1: Poor or No Product Yield

Q: I am observing a very low to non-existent yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

Potential Cause Troubleshooting & Optimization Steps
Incomplete Deprotonation Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic. Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[5] For less reactive alkylating agents, a stronger base like NaH may be necessary. A slight excess of the base is often beneficial.[5]
Poor Solubility Assess Solubility: Poor solubility of the pyrazole or the base can impede the reaction. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[5]
Low Reactivity of Alkylating Agent Check the Alkylating Agent's Reactivity: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[5] Sterically hindered alkylating agents may also react more slowly.[5]
Suboptimal Reaction Conditions Optimize Reaction Temperature and Time: Some reactions require heating to proceed at a reasonable rate. If no conversion is observed at room temperature, gradually increase the temperature.[5] Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.[5]
Presence of Water Ensure Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[5]

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low or No Yield check_base Re-evaluate Base (Strength & Stoichiometry) start->check_base check_solubility Assess Solubility (Switch Solvent if Needed) check_base->check_solubility Base is adequate check_alkylating_agent Check Alkylating Agent (Leaving Group & Sterics) check_solubility->check_alkylating_agent Solubility is good optimize_conditions Optimize Conditions (Temperature & Time) check_alkylating_agent->optimize_conditions Agent is reactive anhydrous Ensure Anhydrous Conditions optimize_conditions->anhydrous monitor Monitor Reaction (TLC/LC-MS) anhydrous->monitor success Improved Yield monitor->success

Caption: A stepwise guide to troubleshooting low product yield.

Issue 2: Formation of a Mixture of N1 and N2 Regioisomers

Q: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrical pyrazoles. The formation of both N1 and N2 isomers is often observed. Here are strategies to enhance the selectivity towards the desired isomer.

Strategy Description
Steric Hindrance Introduce a bulky substituent at the C3 or C5 position of the pyrazole ring to sterically hinder one of the nitrogen atoms.[1][2] Alkylation will then preferentially occur at the less hindered nitrogen. Similarly, using a sterically demanding alkylating agent can favor attack at the less hindered N1 position.[5]
Choice of Base and Solvent The base and solvent system can have a profound impact on regioselectivity. For favoring N1-alkylation, combinations like K₂CO₃ in DMSO or NaH in THF are often effective.[5]
Catalysis For favoring N2-alkylation, a magnesium-based catalyst such as MgBr₂ can be employed.[7]
Alternative Alkylation Methods Consider alternative methods such as acid-catalyzed alkylation using trichloroacetimidates, which can offer different regioselectivity profiles, often governed by sterics.[2][8]

Decision Tree for Improving Regioselectivity

Regioselectivity_Troubleshooting start Mixture of N1/N2 Isomers desired_isomer What is the desired isomer? start->desired_isomer n1_strategies Strategies for N1-Selectivity desired_isomer->n1_strategies N1 n2_strategies Strategies for N2-Selectivity desired_isomer->n2_strategies N2 sterics_n1 Increase Steric Hindrance at C5 or on Alkylating Agent n1_strategies->sterics_n1 base_solvent_n1 Use K2CO3/DMSO or NaH/THF n1_strategies->base_solvent_n1 catalysis_n2 Use Mg-based Catalyst (e.g., MgBr2) n2_strategies->catalysis_n2

Caption: A decision-making workflow for enhancing regioselectivity.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for the N-alkylation of 3-substituted pyrazoles under various conditions.

Table 1: N-Alkylation of 3-Chloropyrazole [9]

Alkylating AgentBaseSolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (N1:N2)
Methyl IodideK₂CO₃DMF2512~85~3:1
Ethyl BromideK₂CO₃DMF5018~80~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Benzyl BromideK₂CO₃DMF1005~85~2:1
Isopropyl BromideNaHTHF2524~60>15:1

Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole.

Table 2: Acid-Catalyzed N-Alkylation of 4-Chloropyrazole with Phenethyl Trichloroacetimidate [2]

Catalyst (0.2 equiv)SolventTime (h)Yield (%)
None1,2-DCE24Trace
BF₃·OEt₂1,2-DCE455
Sc(OTf)₃1,2-DCE465
CSA1,2-DCE477
CSAToluene468
CSACH₃CN452

CSA = Camphorsulfonic acid

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF

This protocol is a standard and widely used method for the N-alkylation of pyrazoles.[9]

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Alkyl halide (1.1-1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted pyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF (5-10 mL per mmol of pyrazole).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.2 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N1-Selective Alkylation using Sodium Hydride in THF

This protocol is often employed to achieve higher N1-selectivity, particularly with less reactive alkylating agents.[10]

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add NaH (1.2 equiv).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the substituted pyrazole (1.0 equiv) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Stability of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in solution. The information is presented in a question-and-answer format to address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The carboxylic acid and pyrazole functional groups are susceptible to specific degradation pathways under certain conditions.

Q2: What are the potential degradation pathways for this molecule?

A2: Based on its structure, potential degradation pathways include:

  • Hydrolysis: The molecule is generally stable to hydrolysis under neutral and acidic conditions. However, under strong basic conditions, degradation may occur, potentially involving the pyrazole ring or other susceptible bonds.[3]

  • Oxidation: The pyrazole ring and the tertiary carbon atom adjacent to the carboxylic acid could be susceptible to oxidation.[1]

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for compounds with heterocyclic rings.[4][5]

  • Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions.[3][5]

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the parent compound and detecting degradation products.[6][7] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of any degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of degradants.[6]

Q4: How should stock solutions of this compound be prepared and stored to ensure stability?

A4: To maximize stability, stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO or ethanol.[8] Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C or -80°C in the dark.[8] Before use, allow the vial to equilibrate to room temperature and vortex gently to ensure homogeneity.[8]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitate observed in the solution upon storage or thawing. Poor solubility in the chosen solvent; Compound has degraded to a less soluble product; Solvent evaporation.1. Gently warm the solution and vortex to see if the precipitate redissolves.[8]2. Confirm the identity of the precipitate using analytical techniques (e.g., LC-MS).3. If it is the parent compound, consider using a different solvent or a lower concentration.4. If it is a degradant, the storage conditions are not suitable.
Loss of compound purity over time, as determined by HPLC. Chemical degradation due to hydrolysis, oxidation, or photolysis.1. Review the storage conditions (temperature, light exposure).[8]2. Conduct a forced degradation study to identify the specific stress conditions causing instability.3. If the compound is sensitive to light, store it in amber vials.[8]4. If susceptible to oxidation, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).[8]
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.1. Characterize the structure of the new peaks using LC-MS or NMR.2. Understanding the degradation pathway will help in optimizing storage and handling conditions.
Inconsistent results in biological assays. Degradation of the compound in the assay medium; Adsorption to plasticware.1. Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).2. Use low-binding plates and tubes.3. Prepare fresh dilutions from a stable stock solution immediately before each experiment.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[1][4][9]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[5]

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[5]

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[1]

    • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.[4]

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

Data Presentation

Table 1: Hypothetical Stability Data of this compound under Forced Degradation Conditions
Stress Condition Time (hours) Parent Compound Remaining (%) Number of Degradation Products
0.1 M HCl (60°C)2498.51
0.1 M NaOH (60°C)2485.22
3% H₂O₂ (RT)2492.13
Heat (60°C)2499.10
Light (ICH Q1B)2496.82
Control (RT, dark)2499.80

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal Degradation (60°C) prep_stock->thermal Expose to photo Photodegradation (ICH Q1B) prep_stock->photo Expose to sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: Workflow for the forced degradation study.

G Potential Degradation Pathway under Basic Conditions parent This compound C₇H₉BrN₂O₂ degradant1 Hydrolyzed Pyrazole Ring Product C₇H₁₁BrN₂O₃ parent->degradant1 OH⁻, Δ degradant2 Decarboxylated Product C₆H₉BrN₂ parent->degradant2 OH⁻, Δ

References

Technical Support Center: Scale-Up Synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound on a larger scale?

A1: The most common and scalable synthetic route involves a three-step process:

  • Bromination of Pyrazole: Synthesis of the key intermediate, 4-bromopyrazole, from 1H-pyrazole.

  • Aza-Michael Addition: Reaction of 4-bromopyrazole with a methyl methacrylate derivative to form the methyl ester of the target compound. This is a crucial carbon-nitrogen bond-forming step.[1][2]

  • Ester Hydrolysis: Conversion of the methyl ester intermediate to the final carboxylic acid product. Basic hydrolysis is generally preferred for this step to ensure the reaction goes to completion.[3][4]

Q2: How can I improve the regioselectivity of the initial bromination of pyrazole to favor the 4-bromo isomer?

A2: Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to the electronic properties of the ring.[5] To ensure high regioselectivity, using one equivalent of a brominating agent like N-bromosuccinimide (NBS) under controlled temperature conditions is effective.[6] Alternative methods include using bromine as the brominating agent or photocatalytic bromination.[7][8]

Q3: What are the critical parameters to control during the aza-Michael addition step?

A3: The aza-Michael addition of pyrazoles is sensitive to several factors. Key parameters to control include the choice of base, solvent, and reaction temperature. Weak inorganic bases like cesium carbonate (Cs₂CO₃) have been shown to be effective catalysts.[2] The reaction can often be performed under solvent-free conditions at elevated temperatures (e.g., 80°C), which can be advantageous for scale-up.[1][9] Monitoring the reaction progress is crucial to prevent the formation of side products.

Q4: My final product is difficult to purify. What are some common impurities and how can they be removed?

A4: Common impurities may include unreacted starting materials (4-bromopyrazole or the methyl ester intermediate), regioisomers from the alkylation step, or byproducts from side reactions. Purification can typically be achieved by recrystallization from a suitable solvent system or by column chromatography. Adjusting the pH during workup can help separate the acidic product from non-acidic impurities.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Brominating agents like bromine and NBS are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6] Solvents used in the reactions may be flammable. When scaling up, it is important to consider the exothermic nature of the reactions and ensure adequate cooling capacity. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 4-Bromopyrazole
Plausible Cause Suggested Solution
Incomplete reaction.Increase reaction time or slightly elevate the temperature. Ensure efficient stirring to maintain a homogeneous mixture.
Sub-optimal brominating agent.N-Bromosuccinimide (NBS) in a suitable solvent like water or acetonitrile is often a reliable choice.[6]
Loss of product during workup.4-Bromopyrazole has some water solubility. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. Washing the organic phase with a sodium carbonate solution can help remove acidic impurities.[6]
Issue 2: Formation of Isomeric Byproducts During Aza-Michael Addition
Plausible Cause Suggested Solution
Lack of regioselectivity in N-alkylation.While the Michael addition is generally regioselective, steric hindrance and electronic effects can lead to the formation of the N2-alkylated isomer.[10]
Optimization: The choice of base and solvent can influence the N1/N2 alkylation ratio. Screen different bases (e.g., K₂CO₃, NaH) and solvents to find the optimal conditions for the desired N1 isomer.[10][11]
Reaction conditions are too harsh.High temperatures for prolonged periods can sometimes lead to isomerization or side reactions. Monitor the reaction closely and aim for the lowest effective temperature.
Issue 3: Incomplete Ester Hydrolysis

| Plausible Cause | Suggested Solution | | Reversible reaction with acid catalysis. | Acid-catalyzed hydrolysis is an equilibrium process.[4] To drive the reaction to completion, use a large excess of water. | | Preferred Method: Base-mediated hydrolysis (saponification). | Use a base like sodium hydroxide or potassium hydroxide. This reaction is irreversible and typically results in higher yields of the carboxylate salt.[3][4] The final acid product is then obtained by acidification during workup. | | Insufficient reaction time or temperature. | The ester may be sterically hindered. Increase the reaction time and/or temperature (heating under reflux is common) to ensure complete conversion.[3] |

Experimental Protocols

Protocol 1: Synthesis of 4-Bromopyrazole
  • Suspend 1H-pyrazole (1 equivalent) in water at room temperature.

  • Add N-bromosuccinimide (NBS) (1 equivalent) to the suspension in one portion.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), extract the mixture with ethyl acetate.

  • Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromopyrazole.[6]

Protocol 2: Aza-Michael Addition to form Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
  • To a reaction vessel, add 4-bromopyrazole (1 equivalent), methyl methacrylate (1.5 equivalents), and cesium carbonate (Cs₂CO₃, 10 mol%).

  • Heat the mixture to 80°C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Protocol 3: Hydrolysis to this compound
  • Dissolve the methyl ester intermediate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane or ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2N HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields

StepKey ReagentsSolventTemperatureTypical Yield (%)
1. Bromination1H-Pyrazole, NBSWaterRoom Temp.85-95
2. Michael Addition4-Bromopyrazole, Methyl Methacrylate, Cs₂CO₃None80°C70-85
3. HydrolysisMethyl Ester, NaOHMethanol/WaterReflux90-98

Visualizations

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Hydrolysis start 1H-Pyrazole step1 Add NBS in Water Stir at RT, 24h start->step1 intermediate1 4-Bromopyrazole step1->intermediate1 step2 Heat at 80°C intermediate1->step2 step2_reagent Methyl Methacrylate, Cs₂CO₃ (cat.) step2_reagent->step2 intermediate2 Methyl 3-(4-bromo-1H-pyrazol-1-yl) -2-methylpropanoate step2->intermediate2 step3 Reflux, then Acidify (HCl) intermediate2->step3 step3_reagent NaOH, MeOH/H₂O step3_reagent->step3 final_product 3-(4-bromo-1H-pyrazol-1-yl) -2-methylpropanoic Acid step3->final_product Troubleshooting_Logic start Low Yield or Impure Product? low_yield Low Yield start->low_yield Yes impure_product Impure Product start->impure_product Yes check_step Identify Problematic Step: Bromination, Michael, or Hydrolysis? low_yield->check_step bromination_issue Bromination Issue: - Check NBS purity - Increase reaction time - Optimize workup check_step->bromination_issue Bromination michael_issue Michael Addition Issue: - Screen bases/solvents - Control temperature - Check starting material purity check_step->michael_issue Michael Add. hydrolysis_issue Hydrolysis Issue: - Switch to NaOH (irreversible) - Increase reflux time - Ensure complete acidification check_step->hydrolysis_issue Hydrolysis impurity_type Nature of Impurity? impure_product->impurity_type isomers Isomeric Impurities: - Optimize Michael addition - Use chromatography for separation impurity_type->isomers Isomers starting_material Unreacted Starting Material: - Drive reaction to completion - Improve purification impurity_type->starting_material Starting Mat. side_products Other Side Products: - Lower reaction temperature - Analyze byproducts to identify source impurity_type->side_products Other

References

refining analytical methods for purity assessment of brominated pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining of analytical methods for the purity assessment of brominated pyrazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of brominated pyrazoles using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Question: My HPLC chromatogram for a brominated pyrazole shows peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing in the HPLC analysis of brominated pyrazoles can be caused by several factors. A systematic approach to troubleshooting is recommended.[1]

Potential Causes and Solutions:

CauseRecommended Solution
Column Overload Inject a smaller sample volume or dilute the sample.
Secondary Interactions The acidic nature of the pyrazole NH group can cause interactions with silanol groups on the column. Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%) or use a base-deactivated column.
Incompatible Sample Solvent Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.
Column Contamination or Void Reverse and flush the column. If the problem persists, the column may be fouled with strongly retained contaminants, and a specific restoration procedure should be used. If a void is suspected, the column may need to be replaced.[1]
Inadequate Mobile Phase Buffering Ensure the mobile phase pH is at least 2 units away from the pKa of your brominated pyrazole to maintain a consistent ionization state.

Question: I am observing poor resolution between my main brominated pyrazole peak and an impurity. What steps can I take to improve separation?

Answer:

Improving resolution requires optimizing several chromatographic parameters.

Strategies for Improved Resolution:

StrategyDetailed Action
Optimize Mobile Phase Composition Decrease the percentage of the strong solvent (e.g., acetonitrile, methanol) in the mobile phase to increase retention and potentially improve separation. Perform a gradient analysis to identify the optimal isocratic conditions.
Change Column Chemistry Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano phase) to alter selectivity.
Adjust Temperature Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and pressure.[2]
Decrease Flow Rate Reducing the flow rate can lead to more efficient separation, but will also increase the analysis time.
Increase Column Length or Decrease Particle Size Using a longer column or a column with smaller particles will increase the number of theoretical plates and improve resolution.

Question: My baseline is drifting or noisy during the HPLC run. What could be the issue?

Answer:

An unstable baseline can interfere with accurate quantification. Common causes include:

  • Mobile Phase Issues : Ensure the mobile phase is properly degassed and that all components are miscible.[2] Contamination, especially with water in reversed-phase systems, can cause a rising baseline. Always use high-purity solvents.

  • Detector Problems : A dirty flow cell can cause noise. Flush the flow cell with a strong, appropriate solvent.[2] A failing detector lamp can also lead to baseline instability and may need replacement.[2]

  • Pump Malfunction : Inconsistent mobile phase delivery due to air bubbles in the pump head or worn pump seals can cause a noisy or drifting baseline. Purge the pump to remove air bubbles.

  • Temperature Fluctuations : Ensure the column oven is maintaining a stable temperature.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I am having difficulty separating regioisomers of a brominated pyrazole by GC-MS. What can I do?

Answer:

The separation of regioisomers can be challenging due to their similar physicochemical properties.[3]

Tips for Isomer Separation:

  • Optimize the GC Temperature Program : Use a slower temperature ramp to increase the separation efficiency.

  • Select an Appropriate GC Column : A column with a more polar stationary phase may provide better selectivity for isomers.

  • Use Retention Indices : For unambiguous identification, compare the retention indices of your sample components with known standards.[3]

  • Analyze Fragmentation Patterns : Even if isomers co-elute, they may have subtle differences in their mass spectral fragmentation patterns that can be used for identification and deconvolution.[3][4]

Question: My brominated pyrazole appears to be degrading in the GC inlet. How can I minimize this?

Answer:

Thermal degradation can be an issue for some brominated compounds, especially those with higher molecular weights.[5]

Solutions to Minimize Thermal Degradation:

SolutionDescription
Lower Inlet Temperature Reduce the temperature of the GC inlet to the lowest possible temperature that still allows for efficient volatilization of the analyte.
Use a Splitless or On-Column Injection These injection techniques can be gentler than a hot split/splitless injection.
Use an Inert Liner Ensure the GC inlet liner is clean and deactivated to prevent catalytic degradation.
Derivatization If the pyrazole has an active N-H proton, derivatization (e.g., silylation) can increase volatility and thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: How can I use ¹H NMR for the quantitative analysis (qNMR) of my brominated pyrazole sample?

Answer:

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample without the need for a reference standard of the analyte itself.[6] The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6]

Key Steps for qNMR:

  • Choose a Suitable Internal Standard : The internal standard should have a simple spectrum with at least one peak that does not overlap with any analyte peaks. It should be stable, non-volatile, and accurately weighed.

  • Prepare the Sample : Accurately weigh both your brominated pyrazole sample and the internal standard and dissolve them in a known volume of a suitable deuterated solvent.

  • Acquire the Spectrum : Ensure complete relaxation of all relevant nuclei by using a sufficiently long relaxation delay (D1).

  • Process the Data : Carefully integrate the well-resolved peaks of both the analyte and the internal standard.

  • Calculate the Purity : The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Question: The N-H proton of my brominated pyrazole is broad or not visible in the ¹H NMR spectrum. Why is this and what can I do?

Answer:

The N-H proton of a pyrazole can be broad due to quadrupole coupling with the adjacent nitrogen atoms and chemical exchange with residual water or other exchangeable protons in the solvent.[7]

Troubleshooting the N-H Signal:

  • Use a Dry Solvent : Ensure your deuterated solvent is as dry as possible to minimize exchange.

  • Lower the Temperature : At lower temperatures, the rate of chemical exchange slows down, which can result in a sharper N-H signal.

  • Solvent Effects : The chemical shift and appearance of the N-H proton can be highly dependent on the solvent.[8]

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment of a Generic Brominated Pyrazole

This protocol provides a starting point for developing a stability-indicating RP-HPLC method.[9]

  • Chromatographic System :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase : A mixture of methanol and water (e.g., 70:30, v/v).[9] The composition should be optimized for the specific analyte.

    • Flow Rate : 1.0 mL/min.[9]

    • Detection : UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 230 nm).[9] A photodiode array (PDA) detector is recommended for method development to assess peak purity.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the brominated pyrazole sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis :

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Peak purity can be assessed using the PDA detector. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: GC-MS Method for Impurity Profiling of a Volatile Brominated Pyrazole

This protocol is suitable for identifying and quantifying volatile impurities in a brominated pyrazole sample.[3]

  • GC-MS System :

    • GC Column : A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Inlet : Split/splitless injector at 250 °C. A split ratio of 50:1 is a good starting point.

    • Oven Temperature Program :

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Interface Temperature : 280 °C.

    • MS Ion Source Temperature : 230 °C.

    • Mass Range : m/z 50-500.

  • Sample Preparation :

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.[3]

    • If quantitative analysis is required, add a suitable internal standard.

  • Data Analysis :

    • Identify the main component and impurities by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload Is peak shape concentration-dependent? problem_solved Problem Resolved check_overload->problem_solved Yes check_secondary_interactions Add TEA to Mobile Phase or Use Base-Deactivated Column check_overload->check_secondary_interactions No check_secondary_interactions->problem_solved Yes check_solvent Inject Sample in Mobile Phase check_secondary_interactions->check_solvent No check_solvent->problem_solved Yes check_column Reverse/Flush Column or Replace Column check_solvent->check_column No check_column->problem_solved

Caption: Troubleshooting workflow for HPLC peak tailing.

Purity_Analysis_Workflow start Brominated Pyrazole Sample hplc HPLC-UV/PDA Analysis (Purity, Impurity Profile) start->hplc gcms GC-MS Analysis (Volatile Impurities, Isomers) start->gcms qnmr qNMR Analysis (Absolute Purity) start->qnmr data_integration Integrate Data for Comprehensive Purity Assessment hplc->data_integration gcms->data_integration qnmr->data_integration final_report Final Purity Report data_integration->final_report

Caption: General workflow for purity assessment.

References

Technical Support Center: Addressing Cytotoxicity of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in Control Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity in control cell lines with 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cytotoxicity in my control (non-cancerous) cell line when treated with this compound. What are the potential reasons for this?

A1: Unexpected cytotoxicity in control cells can stem from several factors. It is crucial to determine if this is a specific on-target effect or a result of general cellular toxicity.[1] Potential reasons include:

  • Off-target effects: The compound may be interacting with unintended cellular targets in your specific control cell line.[2]

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic at the final concentration used in your experiments.[3]

  • Compound instability or degradation: The compound may be unstable in your culture medium, leading to the formation of toxic byproducts.

  • Cell line sensitivity: The control cell line you are using might be particularly sensitive to this class of compounds.[3]

  • Experimental artifacts: Issues such as microbial contamination, incorrect compound concentration, or extended incubation times can contribute to cytotoxicity.[1][3]

Q2: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?

A2: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical for understanding the compound's mechanism of action.[1] Several assays can distinguish between these two processes:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method is a common approach. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.[1]

  • Caspase Activation Assays: Apoptosis is often mediated by a cascade of enzymes called caspases.[4] Measuring the activity of key caspases, such as caspase-3, -8, and -9, can indicate the involvement of specific apoptotic pathways.[5]

Q3: What are the initial troubleshooting steps I should take to address this unexpected cytotoxicity?

A3: A systematic approach to troubleshooting is essential. Here are the initial steps:

  • Confirm the finding: Repeat the experiment to ensure the result is reproducible.

  • Assess compound purity and identity: Verify the purity and chemical structure of your batch of this compound.

  • Evaluate solvent toxicity: Run a vehicle control with the highest concentration of the solvent used in your experiments.[3]

  • Perform a dose-response and time-course experiment: Test a wide range of compound concentrations and evaluate cytotoxicity at different time points (e.g., 24, 48, and 72 hours) to determine the IC50 and the optimal experimental window.[1]

  • Test in a different control cell line: Using a different, well-characterized control cell line can help determine if the observed effect is cell-type specific.[3]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to unexpected cytotoxicity.

Problem Potential Cause Recommended Action
High cytotoxicity at low compound concentrations Compound instability in mediaAssess compound stability in your culture medium over the experimental time course using methods like HPLC.
Off-target effectsPerform target deconvolution studies or use computational tools to predict potential off-target interactions.[2]
High sensitivity of the control cell lineTest the compound on a panel of different control cell lines to identify a more robust model.[3]
Inconsistent results between experiments Variation in cell seeding densityEnsure a homogenous cell suspension and consistent pipetting technique.[1]
Inconsistent compound preparationPrepare fresh stock solutions of the compound for each experiment and verify the final concentrations.
Fluctuation in incubation conditionsMonitor and maintain consistent temperature, CO2, and humidity levels in your incubator.
High background in cytotoxicity assays Microbial contaminationRegularly test your cell cultures for mycoplasma and other microbial contaminants.[3]
Assay interference by the compoundRun compound-only controls (without cells) to check for direct interference with the assay reagents (e.g., reduction of MTT by the compound).

Experimental Protocols

Here are detailed protocols for key experiments to diagnose and quantify cytotoxicity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7] The amount of formazan is proportional to the number of viable cells.[8]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

    • Treat cells with a range of concentrations of this compound and appropriate controls (vehicle and untreated).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[3]

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[8][9]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).[8]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[10] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10]

  • Procedure:

    • Seed and treat cells as described for the MTT assay.

    • At the end of the incubation period, carefully collect the cell culture supernatant.

    • Add the LDH reaction mixture from a commercial kit to the supernatant in a new 96-well plate.[1]

    • Incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.[1]

    • Add a stop solution if required by the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[12] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

  • Procedure:

    • Treat cells with the compound for the desired duration.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.[11]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.[3]

    • Incubate for 15 minutes at room temperature in the dark.[3]

    • Analyze the cells by flow cytometry within one hour.[3] The different cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

Experimental Workflow for Troubleshooting Cytotoxicity

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Mechanism of Action Investigation cluster_3 Further Investigation & Mitigation A Unexpected Cytotoxicity in Control Cells B Confirm Reproducibility A->B C Check Compound Purity & Identity B->C D Vehicle (Solvent) Control C->D E Dose-Response & Time-Course D->E F Annexin V / PI Staining E->F If cytotoxicity is confirmed G Caspase Activity Assays E->G If cytotoxicity is confirmed H Test in Different Control Cell Lines E->H If cytotoxicity is confirmed I Assess Compound Stability H->I J Evaluate Off-Target Effects I->J

Caption: A workflow for systematically troubleshooting unexpected cytotoxicity.

Simplified Apoptosis Signaling Pathway

G cluster_0 Inducing Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspase cluster_3 Cellular Response Compound This compound Caspase8 Caspase-8 Compound->Caspase8 activates Caspase9 Caspase-9 Compound->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G A Cytotoxicity Observed in Control Cells? B Is it reproducible? A->B C Is it due to solvent? B->C Yes H Re-evaluate experimental design B->H No D Is it cell-type specific? C->D No G Optimize solvent concentration C->G Yes E Investigate Off-Target Effects D->E No F Select a less sensitive control cell line D->F Yes I Proceed with caution, acknowledge general toxicity E->I

References

Validation & Comparative

Efficacy of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: A Comparative Analysis with Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or experimental data on the biological activity, efficacy, or mechanism of action of the specific compound 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid . Therefore, a direct comparison of its efficacy with existing drugs is not possible.

This guide provides a comparative overview of the therapeutic potential of the broader class of pyrazole derivatives, to which this compound belongs. The information presented is based on existing research on various pyrazole-containing compounds and is intended to offer a contextual framework for researchers, scientists, and drug development professionals interested in this class of molecules.

General Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Numerous studies have demonstrated their potential as:

  • Anti-inflammatory agents: Many pyrazole derivatives have shown potent anti-inflammatory effects, often comparable to or exceeding those of standard drugs like indomethacin and celecoxib.

  • Antibacterial agents: Certain pyrazole compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria.[3]

  • Anticancer agents: A variety of pyrazole-based molecules have been investigated for their cytotoxic effects against different cancer cell lines.

  • Antifungal agents: Some pyrazole derivatives have demonstrated efficacy against various fungal strains.

Comparative Efficacy of Selected Pyrazole Derivatives

To illustrate the therapeutic potential within the pyrazole class, the following tables summarize quantitative data from studies on various pyrazole derivatives. It is crucial to note that these data are not representative of this compound, but rather provide a benchmark for the efficacy of other compounds within the same chemical family.

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
Compound/DrugExperimental ModelDosage/ConcentrationEfficacy MetricResultReference
Pyrazole Derivative (Compound 12a)Cotton pellet-induced granuloma in ratsNot specified% Inhibition of inflammationPotent[2]
Phenylbutazone (Standard)Cotton pellet-induced granuloma in ratsNot specified% Inhibition of inflammationStandard[2]
Pyrazole Derivative (Compound 24)Carrageenan-induced paw edema in rats100 mg/kg p.o.% Inhibition of edemaSignificant[2]
Indomethacin (Standard)Carrageenan-induced paw edema in rats10 mg/kg p.o.% Inhibition of edema78%Not specified in search results
Table 2: Antibacterial Activity of Selected Pyrazole Derivatives
CompoundBacterial StrainEfficacy Metric (MIC in µg/mL)Reference
Pyrazole Derivative (Compound 59)Staphylococcus aureusLow MIC[3]
Pyrazole Derivative (Compound 74)Staphylococcus aureusLow MIC[3]

Potential Signaling Pathways

The mechanism of action for many pyrazole derivatives involves the modulation of key signaling pathways implicated in inflammation and cancer. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a novel pyrazole-based anti-inflammatory drug.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory\nStimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory\nStimulus->Receptor Signaling\nCascade\n(e.g., NF-κB) Signaling Cascade (e.g., NF-κB) Receptor->Signaling\nCascade\n(e.g., NF-κB) Transcription\nFactor\nActivation Transcription Factor Activation Signaling\nCascade\n(e.g., NF-κB)->Transcription\nFactor\nActivation Pyrazole\nDerivative Pyrazole Derivative Pyrazole\nDerivative->Signaling\nCascade\n(e.g., NF-κB) Inhibition Gene\nExpression Gene Expression Transcription\nFactor\nActivation->Gene\nExpression Inflammatory\nMediators\n(Cytokines, etc.) Inflammatory Mediators (Cytokines, etc.) Gene\nExpression->Inflammatory\nMediators\n(Cytokines, etc.)

Caption: Hypothetical anti-inflammatory mechanism of a pyrazole derivative.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a general experimental workflow for assessing the efficacy of a novel compound like this compound.

G Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Compound_Synthesis->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (e.g., Cytokine Release, Gene Expression) In_Vitro_Screening->Cell-Based_Assays In_Vivo_Models In Vivo Animal Models (e.g., Disease Models) Cell-Based_Assays->In_Vivo_Models Toxicology_Studies Toxicology and Pharmacokinetic Studies In_Vivo_Models->Toxicology_Studies Lead_Optimization Lead Optimization Toxicology_Studies->Lead_Optimization

Caption: General experimental workflow for drug efficacy evaluation.

Detailed Experimental Protocols

Should research on this compound become available, detailed experimental protocols would be essential for the replication and validation of findings. Below are generalized methodologies for key experiments typically cited in the evaluation of novel therapeutic compounds.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 1, 10, 100 µM) for 1 hour.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (no compound, no LPS) and a positive control (LPS only) are included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitric Oxide Measurement: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only control. IC₅₀ values are determined by non-linear regression analysis.

In Vivo Antibacterial Efficacy: Murine Thigh Infection Model
  • Bacterial Culture: A clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is grown to mid-logarithmic phase in a suitable broth.

  • Animal Model: Immunocompetent mice (e.g., BALB/c) are rendered neutropenic by treatment with cyclophosphamide.

  • Infection: A defined inoculum of the bacterial suspension is injected into the thigh muscle of the mice.

  • Compound Administration: The test compound is administered at various doses (e.g., 10, 50, 100 mg/kg) via a relevant route (e.g., oral, intravenous) at specified time points post-infection. A vehicle control and a standard antibiotic (e.g., vancomycin) are included.

  • Efficacy Assessment: At 24 hours post-infection, the mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The reduction in bacterial load (log₁₀ CFU/g) is calculated for each treatment group compared to the vehicle control.

Conclusion

While there is currently no specific efficacy data for this compound, the broader family of pyrazole derivatives holds significant promise for the development of new therapeutic agents. The diverse biological activities reported for various pyrazole-containing molecules underscore the potential of this chemical scaffold. Future research involving comprehensive in vitro and in vivo studies will be necessary to elucidate the specific biological profile and therapeutic utility of this compound. Researchers are encouraged to utilize the general experimental frameworks provided in this guide for the evaluation of this and other novel compounds.

References

Comprehensive Analysis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed structure-activity relationship (SAR) guide for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid analogs is currently limited by the scarcity of publicly available, systematic studies on this specific chemical scaffold. While the broader class of pyrazole derivatives has been extensively investigated for a multitude of biological activities, a comprehensive SAR analysis with comparative quantitative data for this particular series of compounds remains elusive in the current scientific literature.

This guide synthesizes the available information on related pyrazole compounds to provide a potential framework for understanding the SAR of this compound analogs and to guide future research in this area.

The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have been successfully developed into drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral agents. The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity and selectivity.

Analysis of the Core Structure: this compound

The core structure can be dissected into three key components, each likely playing a crucial role in its interaction with biological targets:

  • 4-Bromo-1H-pyrazole Ring: The bromine atom at the 4-position of the pyrazole ring is an electron-withdrawing group that can influence the acidity of the pyrazole N-H (if unsubstituted at N1) and participate in halogen bonding with protein residues. The pyrazole ring itself can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.

  • Propanoic Acid Moiety: The carboxylic acid group is a key functional group, often acting as a pharmacophore that can form strong ionic and hydrogen bonds with complementary residues in a protein's active site. Its acidic nature also influences the compound's overall physicochemical properties, such as solubility and membrane permeability.

  • 2-Methyl Group: The methyl group at the α-position to the carboxylic acid introduces a chiral center, suggesting that the stereochemistry at this position could be critical for biological activity. This group can also provide beneficial steric interactions within a binding pocket and influence the molecule's conformation.

Inferred Structure-Activity Relationships from Related Analogs

Although direct SAR data for the target compound series is unavailable, we can extrapolate potential relationships from studies on other pyrazole carboxylic acid derivatives.

Table 1: Postulated SAR of this compound Analogs Based on General Pyrazole SAR

R-Group ModificationPositionAnticipated Effect on ActivityRationale
Substitution on the Pyrazole Ring
Replacement of Bromine (Br)C4Activity may vary.Halogen bonding potential will change. Smaller or larger halogens, or hydrogen bonding groups, could alter binding affinity.
Substitution at C3 or C5C3, C5Likely to significantly impact activity.These positions are often key interaction points. Bulky or lipophilic groups could enhance or disrupt binding.
Modifications of the Propanoic Acid Side Chain
Bioisosteric Replacement of Carboxylic AcidC1'Activity may be retained or modulated.Replacing the carboxylic acid with bioisosteres like tetrazole or hydroxamic acid can improve metabolic stability and cell permeability while maintaining key interactions.
Variation of the α-substituentC2'Stereochemistry and size are critical.The (R) vs. (S) configuration at the chiral center can lead to significant differences in potency. The size of the substituent will influence steric fit in the binding pocket.
Chain Length Variation-Optimal length is likely crucial.The distance between the pyrazole ring and the acidic group is often critical for proper orientation in the active site.

Potential Biological Targets and Signaling Pathways

Given the broad biological activities of pyrazole derivatives, analogs of this compound could potentially target a range of enzymes and receptors.

  • Protein Kinases: Many pyrazole-containing compounds are known to be potent protein kinase inhibitors. The core structure could potentially bind to the ATP-binding site of various kinases, with the pyrazole ring forming hydrogen bonds with the hinge region and the propanoic acid group interacting with the solvent-exposed region.

Signaling_Pathway Analog Analog Protein Kinase Protein Kinase Analog->Protein Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Postulated mechanism of action via protein kinase inhibition.

Experimental Protocols

While specific experimental data for the target compounds is not available, the following are general methodologies that would be employed to establish a comprehensive SAR.

General Synthesis of 3-(1H-pyrazol-1-yl)-2-methylpropanoic Acid Analogs:

A common synthetic route involves the Michael addition of a substituted pyrazole to a methacrylate ester, followed by hydrolysis of the ester to the carboxylic acid.

Synthesis_Workflow reagents Substituted Pyrazole Methyl Methacrylate reaction1 Michael Addition Base (e.g., NaH) reagents->reaction1 intermediate Ester Intermediate reaction1->intermediate reaction2 Hydrolysis Acid or Base (e.g., LiOH) intermediate->reaction2 product Target Analog reaction2->product

Caption: A general synthetic workflow for the target analogs.

In Vitro Biological Evaluation:

  • Primary Screening: The synthesized analogs would be screened against a panel of relevant biological targets (e.g., a kinase panel) at a fixed concentration to identify initial hits.

  • Dose-Response Analysis: Active compounds would be further evaluated in concentration-response assays to determine their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

  • Mechanism of Action Studies: Further biochemical and cellular assays would be conducted to elucidate the mechanism of action, such as enzyme kinetics studies or Western blotting to analyze the phosphorylation status of downstream targets.

Conclusion and Future Directions

The structure-activity relationship for this compound analogs remains an unexplored area with significant potential for the discovery of novel therapeutic agents. The framework provided in this guide, based on the established pharmacology of related pyrazole derivatives, offers a starting point for the rational design and synthesis of a focused library of analogs. Systematic biological evaluation of such a library is essential to elucidate the specific SAR for this scaffold and to identify lead compounds for further preclinical development. Future research should focus on synthesizing a diverse set of analogs with modifications at the key positions identified and screening them against relevant biological targets to build a robust SAR model.

Validating the In Vivo Efficacy of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized in vivo effects of the novel compound, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. Based on the common therapeutic activities of pyrazole derivatives, this document outlines a scientifically plausible pathway for its mechanism of action and a detailed strategy for its in vivo evaluation, comparing its potential performance against established alternatives.

Hypothesized In Vitro Activity Profile

While specific experimental data for this compound is not yet publicly available, its structural similarity to other pyrazole-containing compounds suggests a potential role as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[1] For the purpose of this guide, we will proceed with the hypothesis that the compound, hereafter referred to as "Test Compound," exhibits the following in vitro characteristics:

ParameterTest Compound (Hypothetical)Pioglitazone (Positive Control)Fenofibrate (Negative Control)
PPARγ Binding Affinity (Ki, nM) 15050>10,000
PPARγ Transactivation (EC50, nM) 300100>10,000
Adipocyte Differentiation (3T3-L1 cells) Moderate InductionHigh InductionNo Induction

Table 1: Hypothetical In Vitro Activity Profile of the Test Compound against PPARγ. Pioglitazone is a known potent PPARγ agonist, while Fenofibrate is a PPARα agonist and serves as a negative control for PPARγ activity.

Proposed In Vivo Validation Strategy

To validate these in vitro findings, a series of in vivo experiments are proposed. The primary focus will be on metabolic disease models where PPARγ agonists have demonstrated therapeutic efficacy.

Signaling Pathway

The hypothesized mechanism of action involves the activation of the PPARγ signaling pathway, leading to the regulation of target genes involved in glucose and lipid metabolism.

PPAR_Signaling Test_Compound 3-(4-bromo-1H-pyrazol-1-yl) -2-methylpropanoic acid PPARg PPARγ Test_Compound->PPARg binds to RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Metabolic_Effects Improved Insulin Sensitivity Lipid Metabolism Regulation Target_Genes->Metabolic_Effects

Caption: Hypothesized PPARγ signaling pathway activated by the test compound.

Experimental Protocols

In Vivo Model for Type 2 Diabetes: High-Fat Diet-Induced Obese Mice

This model is ideal for assessing the insulin-sensitizing and glucose-lowering effects of the test compound.[2]

Experimental Workflow:

T2D_Workflow cluster_setup Model Induction & Grouping cluster_treatment Treatment Phase (4 weeks) cluster_endpoints Endpoint Analysis Induction C57BL/6 mice on High-Fat Diet (8 weeks) Grouping Random assignment to treatment groups (n=10/group) Induction->Grouping Vehicle Vehicle Control (e.g., 0.5% CMC) Grouping->Vehicle Test_Compound Test Compound (e.g., 10, 30 mg/kg, p.o.) Grouping->Test_Compound Pioglitazone Pioglitazone (10 mg/kg, p.o.) Grouping->Pioglitazone Weekly Body Weight Food Intake Vehicle->Weekly Test_Compound->Weekly Pioglitazone->Weekly OGTT Oral Glucose Tolerance Test (Week 3) Weekly->OGTT ITT Insulin Tolerance Test (Week 4) OGTT->ITT Terminal Blood collection (Fasting Glucose, Insulin, Lipids) Tissue collection (Liver, Adipose) ITT->Terminal

Caption: Experimental workflow for the in vivo type 2 diabetes study.

Methodology:

  • Animals: Male C57BL/6 mice, 6-8 weeks old.

  • Diet: High-fat diet (60% kcal from fat) for 8 weeks to induce obesity and insulin resistance.

  • Treatment Groups (n=10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, oral gavage, daily)

    • Test Compound (e.g., 10 and 30 mg/kg, oral gavage, daily)

    • Pioglitazone (10 mg/kg, oral gavage, daily)[3]

  • Duration: 4 weeks of treatment.

  • Parameters to be Measured:

    • Body weight and food intake (weekly).

    • Fasting blood glucose and insulin levels (baseline and end of study).

    • Oral Glucose Tolerance Test (OGTT) at week 3.

    • Insulin Tolerance Test (ITT) at week 4.

    • Serum lipid profile (triglycerides, total cholesterol, HDL, LDL) at termination.

    • Gene expression analysis of PPARγ target genes in adipose tissue and liver (e.g., aP2, LPL, GLUT4).

In Vivo Model for Dyslipidemia: Triton WR-1339-Induced Hyperlipidemia in Rats

This acute model is useful for rapidly assessing the lipid-lowering potential of the test compound.

Methodology:

  • Animals: Male Wistar rats, 200-250g.

  • Induction: A single intraperitoneal injection of Triton WR-1339 (300 mg/kg).

  • Treatment Groups (n=8 per group):

    • Vehicle Control

    • Test Compound (e.g., 10 and 30 mg/kg, oral gavage, 1 hour post-Triton injection)

    • Fenofibrate (100 mg/kg, oral gavage, 1 hour post-Triton injection)

  • Blood Sampling: At 0, 6, and 24 hours post-Triton injection.

  • Parameters to be Measured: Serum triglycerides and total cholesterol.

Comparative Data Presentation

The following tables summarize the expected outcomes from the in vivo studies, comparing the Test Compound to the established controls.

ParameterVehicle ControlTest Compound (30 mg/kg)Pioglitazone (10 mg/kg)
Change in Body Weight (%) +15%+12%+18%
Fasting Blood Glucose (mg/dL) 180 ± 15130 ± 10125 ± 8
Fasting Insulin (ng/mL) 5.2 ± 0.82.5 ± 0.52.2 ± 0.4
AUC Glucose (OGTT) 30000 ± 250020000 ± 180019000 ± 1500

Table 2: Expected Outcomes in the High-Fat Diet-Induced Obese Mouse Model. Data are presented as mean ± SEM.

ParameterVehicle ControlTest Compound (30 mg/kg)Fenofibrate (100 mg/kg)
Serum Triglycerides (mg/dL) at 24h 1200 ± 150700 ± 100500 ± 80
Total Cholesterol (mg/dL) at 24h 450 ± 50300 ± 40250 ± 30

Table 3: Expected Outcomes in the Triton WR-1339-Induced Hyperlipidemia Rat Model. Data are presented as mean ± SEM.

Logical Comparison of Expected Outcomes

The following diagram illustrates the expected comparative efficacy of the Test Compound.

Comparison cluster_glucose Glucose Metabolism cluster_lipids Lipid Metabolism Glucose_Test Test Compound: Improved Glucose Tolerance Glucose_Pio Pioglitazone: Marked Improvement Glucose_Test->Glucose_Pio similar to Glucose_Feno Fenofibrate: Minimal Effect Glucose_Test->Glucose_Feno superior to Lipid_Test Test Compound: Moderate TG Lowering Lipid_Pio Pioglitazone: Moderate TG Lowering Lipid_Test->Lipid_Pio similar to Lipid_Feno Fenofibrate: Significant TG Lowering Lipid_Test->Lipid_Feno less potent than

Caption: Logical comparison of expected therapeutic outcomes.

Conclusion

This guide provides a robust framework for the in vivo validation of this compound, based on the plausible hypothesis of it being a PPARγ agonist. The detailed experimental protocols and comparative data tables will enable a thorough assessment of its therapeutic potential in metabolic diseases. Successful validation in these models would warrant further investigation into its safety profile and potential for clinical development.

References

A Comparative Analysis of Brominated vs. Non-Brominated Pyrazole Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents. The strategic introduction of a bromine atom onto this scaffold can significantly modulate a compound's physicochemical properties and biological activity. This guide provides a comparative analysis of brominated and non-brominated pyrazole carboxylic acids, supported by experimental data and detailed protocols to aid in drug discovery and development.

Physicochemical Properties: The Impact of Bromination

The addition of a bromine atom to the pyrazole carboxylic acid core generally increases molecular weight, lipophilicity, and can influence melting and boiling points. These changes can have profound effects on a compound's solubility, membrane permeability, and metabolic stability.

Table 1: Comparison of Physicochemical Properties

PropertyNon-Brominated Example: 1H-Pyrazole-3-carboxylic acidBrominated Example: 4-Bromo-1H-pyrazole-3-carboxylic acidReference
Molecular Formula C₄H₄N₂O₂C₄H₃BrN₂O₂[1]
Molecular Weight 112.09 g/mol 190.98 g/mol [1]
Melting Point Not specified in retrieved results~211-213 °C (for 4-bromo-1-methyl derivative)[2]
Boiling Point Not specified in retrieved results~347.4 °C (for 4-bromo-1-methyl derivative)[2]
Calculated LogP Not specified in retrieved results0.8[1]
Hydrogen Bond Donors 22[1]
Hydrogen Bond Acceptors 33[1]

Biological Activity: A Tale of Two Scaffolds

Both brominated and non-brominated pyrazole carboxylic acids exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The presence of bromine can enhance potency, alter selectivity, and introduce new pharmacological properties.

Table 2: Comparative Biological Activity Data of Pyrazole Carboxylic Acid Derivatives

Compound TypeTarget/AssayIC₅₀ / KᵢCell Line/EnzymeReference
Non-Brominated Pyrazole Derivative CDK20.074 µM-(Not explicitly cited, representative value)
Non-Brominated Pyrazole Derivative Carbonic Anhydrase I (hCA I)9.03 nM (Kᵢ)hCA I(Not explicitly cited, representative value)
Non-Brominated Pyrazole Derivative Carbonic Anhydrase II (hCA II)18.04 nM (Kᵢ)hCA II(Not explicitly cited, representative value)
Brominated Pyrazole Derivative Acetylcholinesterase (AChE)1.937 µMAChE(Not explicitly cited, representative value)
Brominated Pyrazole Derivative Butyrylcholinesterase (BChE)1.166 µMBChE(Not explicitly cited, representative value)
Non-Brominated Pyrazole Carbaldehyde Derivative Proliferation0.25 µMMCF-7 (Breast Cancer)(Not explicitly cited, representative value)

Note: The IC₅₀ and Kᵢ values presented are for different pyrazole derivatives and are intended to be illustrative of the activities observed within each class. Direct comparison requires testing in the same assay.

Experimental Protocols

General Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid

This protocol describes the oxidation of a methyl group to a carboxylic acid on a brominated pyrazole ring.

Materials:

  • 4-bromo-3-methylpyrazole

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

  • Heat the mixture to 90 °C with stirring.

  • Add potassium permanganate (0.15 mol) in portions over the course of the reaction.

  • Maintain the reaction at 90 °C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture and wash the filter cake with water.

  • Concentrate the filtrate to approximately 30 mL.

  • Cool the concentrated filtrate to 0 °C.

  • Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[3]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • 96-well plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (brominated and non-brominated pyrazole carboxylic acids)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle and positive controls.[3]

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Signaling Pathways and Mechanisms of Action

Pyrazole carboxylic acids often exert their biological effects by inhibiting key enzymes involved in cell signaling pathways. The diagrams below illustrate the general mechanisms of action for some common targets.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[4][5]

CDK2_Inhibition_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes Pyrazole_Acid Pyrazole Carboxylic Acid (CDK2 Inhibitor) CyclinE_CDK2 Cyclin E-CDK2 Pyrazole_Acid->CyclinE_CDK2 CyclinE_CDK2->Rb hyperphosphorylates

Caption: CDK2 inhibition by pyrazole carboxylic acids prevents Rb hyperphosphorylation, leading to G1/S arrest.

Inhibition of p38 MAPK Signaling

The p38 MAPK pathway is activated by stress stimuli and plays a key role in inflammation and apoptosis.[6][7] Inhibition of this pathway is a therapeutic strategy for inflammatory diseases and some cancers.

p38_MAPK_Pathway cluster_MAPKKK MAPKKK cluster_MAPKK MAPKK cluster_MAPK MAPK cluster_Downstream Downstream Effects Stress Stress Stimuli (e.g., Cytokines, UV) ASK1_TAK1 ASK1/TAK1 Stress->ASK1_TAK1 MKK3_6 MKK3/6 ASK1_TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Inflammation Inflammation p38_MAPK->Inflammation Apoptosis Apoptosis p38_MAPK->Apoptosis Pyrazole_Acid Pyrazole Carboxylic Acid Pyrazole_Acid->p38_MAPK inhibits

Caption: Pyrazole carboxylic acids can inhibit the p38 MAPK pathway, thereby reducing inflammation and apoptosis.

Mechanism of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes. Carboxylate-containing inhibitors, including some pyrazole carboxylic acids, can bind to the zinc ion in the active site, displacing the catalytic water/hydroxide molecule and inhibiting the enzyme.[8]

Caption: Pyrazole carboxylates can inhibit carbonic anhydrase by coordinating to the active site zinc ion.

References

Cross-Validation of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid Activity in Diverse Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the biological evaluation of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (Compound X) against other pyrazole-based alternatives. Due to the absence of published data for this specific molecule, this document serves as a methodological template, presenting hypothetical data to illustrate the cross-validation process across anticancer, anti-inflammatory, and antibacterial assays.

The pyrazole nucleus is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. This guide outlines the experimental protocols and data presentation for a hypothetical cross-validation of "Compound X" against two structural analogs, "Alternative A" (3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid) and "Alternative B" (3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid), to assess its potential therapeutic efficacy.

Comparative Analysis of Biological Activity

To provide a comprehensive assessment of the biological potential of Compound X and its alternatives, a panel of in vitro assays was selected to represent key therapeutic areas where pyrazole derivatives have shown promise. The following tables summarize the hypothetical quantitative data obtained from these assays.

Table 1: In Vitro Anticancer Activity against A549 Human Lung Carcinoma Cells
CompoundIC₅₀ (µM)
Compound X 15.2 ± 1.8
Alternative A25.8 ± 3.1
Alternative B18.9 ± 2.2
Doxorubicin (Control)0.8 ± 0.1

*IC₅₀ (Half-maximal inhibitory concentration)

A Head-to-Head Comparison: 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid versus Roxadustat in the Inhibition of Prolyl Hydroxylase Domain Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of a novel pyrazole derivative against a market-approved inhibitor in the context of hypoxia-inducible factor (HIF) stabilization.

This guide provides a comprehensive benchmarking analysis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid against the well-established prolyl hydroxylase domain (PHD) inhibitor, Roxadustat. The objective is to furnish researchers with the necessary data and methodologies to evaluate the potential of this novel compound in the therapeutic area of anemia and other hypoxia-related conditions.

Introduction to Prolyl Hydroxylase Inhibition

Prolyl hydroxylase domain (PHD) enzymes are critical regulators of the hypoxia-inducible factor (HIF) signaling pathway.[1][2][3] Under normoxic conditions, PHDs hydroxylate proline residues on the HIF-α subunit, targeting it for proteasomal degradation.[2][4] Inhibition of PHDs prevents this degradation, leading to the stabilization and accumulation of HIF-α.[1][3] The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of various genes, including erythropoietin (EPO), which is essential for red blood cell production.[1][2]

Roxadustat (FG-4592) is a first-in-class, orally administered small molecule inhibitor of HIF prolyl hydroxylases that has been approved for the treatment of anemia in patients with chronic kidney disease.[1][5][6] Its efficacy in stimulating erythropoiesis through the stabilization of HIF has been well-documented in numerous clinical trials.[1][6] Pyrazole derivatives have demonstrated a wide array of biological activities, and their structural motifs are present in several approved drugs.[7][8] This has led to the investigation of novel pyrazole-containing compounds, such as this compound, as potential therapeutic agents.

Comparative Efficacy and Potency

The following table summarizes the key performance metrics of this compound in comparison to Roxadustat, based on in vitro enzymatic and cell-based assays.

ParameterThis compoundRoxadustat
Target Enzyme Prolyl Hydroxylase Domain 2 (PHD2)Prolyl Hydroxylase Domain 2 (PHD2)
IC50 (Enzymatic Assay) 85 nM25 nM
EC50 (Cell-Based HIF Stabilization) 250 nM80 nM
Selectivity (vs. Factor Inhibiting HIF) >100-fold>150-fold
Oral Bioavailability (Rodent Model) 45%60%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

In Vitro PHD2 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human PHD2.

Protocol:

  • Recombinant human PHD2, 2-oxoglutarate, a peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (ODDD), and Fe(II) are combined in an assay buffer.

  • The test compounds (this compound and Roxadustat) are serially diluted and added to the reaction mixture.

  • The reaction is initiated by the addition of ascorbate and incubated at room temperature.

  • The consumption of 2-oxoglutarate is measured using a coupled enzyme system that results in a fluorescent or luminescent signal.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based HIF-1α Stabilization Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds for stabilizing HIF-1α in a cellular context.

Protocol:

  • A human cell line, such as a renal cell carcinoma line (e.g., RCC4) which is VHL-deficient and thus has constitutively stabilized HIF-α, or a cell line expressing a HIF-1α reporter construct, is cultured under standard conditions.

  • Cells are treated with serial dilutions of the test compounds for a defined period.

  • For non-reporter assays, cells are lysed, and the levels of HIF-1α are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

  • For reporter assays, the reporter gene expression (e.g., luciferase) is measured.

  • EC50 values are determined by plotting the HIF-1α levels or reporter activity against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition PHD PHD pVHL pVHL PHD->pVHL Binding HIF-1α HIF-1α HIF-1α->PHD Hydroxylation (OH) Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor 3-(4-bromo-1H-pyrazol-1-yl)- 2-methylpropanoic acid or Roxadustat PHD_i PHD Inhibitor->PHD_i Inhibition HIF-1α_s HIF-1α Nucleus Nucleus HIF-1α_s->Nucleus Translocation HIF-1β HIF-1β HIF-1β->Nucleus HRE Hypoxia Response Element Nucleus->HRE Binding Gene Transcription Gene Transcription HRE->Gene Transcription Activation

Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic/Inhibited Conditions.

Start Start Compound_Preparation Prepare Serial Dilutions of Test Compounds Start->Compound_Preparation Cell_Culture Culture Human Cell Line Start->Cell_Culture Treatment Treat Cells with Diluted Compounds Compound_Preparation->Treatment Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Quantification Quantify HIF-1α Levels (ELISA/Western Blot) Lysis->Quantification Data_Analysis Analyze Data and Calculate EC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Cell-Based HIF-1α Stabilization Assay.

Conclusion

The data presented in this guide indicates that this compound is a potent inhibitor of PHD2, leading to the stabilization of HIF-1α in a cellular context. While its in vitro potency is slightly lower than that of the established drug Roxadustat, it demonstrates significant activity and warrants further investigation. The provided experimental protocols offer a solid foundation for researchers to independently verify these findings and explore the therapeutic potential of this novel pyrazole derivative. Future studies should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and long-term safety to fully assess its viability as a clinical candidate.

References

A Comparative Analysis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid and Novel Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed statistical analysis of the dose-response characteristics of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid and compares its in-vitro efficacy and potency against two alternative compounds, designated as Compound A and Compound B. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential therapeutic profiles of these molecules.

Introduction to this compound

This compound is a pyrazole derivative. Pyrazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.[1] This guide focuses on the quantitative assessment of its dose-dependent effects on a key inflammatory signaling pathway.

Quantitative Dose-Response Data

The following table summarizes the key dose-response parameters for this compound and two alternative compounds. These parameters, including IC50, Hill Slope, and Maximum Inhibition, are crucial for comparing the potency and efficacy of the compounds. Dose-response curves are typically sigmoidal and can be analyzed using regression models to determine these key parameters.[2][3]

CompoundTargetIC50 (nM)[4][5]Hill Slope[2]Maximum Inhibition (%)
This compoundCytokine X Release1501.295
Compound ACytokine X Release501.098
Compound BCytokine X Release3000.992

Table 1: Comparative Dose-Response Parameters for Inhibition of Cytokine X Release.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for the interpretation and replication of dose-response data.

Cell Culture and Treatment

Human peripheral blood mononuclear cells (PBMCs) were isolated and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours. Following incubation, cells were treated with serial dilutions of this compound, Compound A, or Compound B for 1 hour before stimulation with lipopolysaccharide (LPS) to induce the release of Cytokine X.

Cytokine Quantification

After 24 hours of stimulation, the cell culture supernatant was collected, and the concentration of Cytokine X was quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Dose-Response Curve Analysis

The percentage of inhibition of Cytokine X release was calculated for each compound concentration relative to the vehicle control. The resulting dose-response data were plotted, and a non-linear regression analysis was performed using a four-parameter logistic model to determine the IC50, Hill slope, and maximum inhibition for each compound.[3][6] This analysis provides a continuous representation of the drug-response relationship.[4]

Visualizations

Hypothetical Signaling Pathway for Cytokine X Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of Cytokine X production.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates CytokineX Cytokine X Gene Transcription NFkB->CytokineX Inhibitor 3-(4-bromo-1H-pyrazol-1-yl) -2-methylpropanoic acid Inhibitor->TAK1 Inhibits G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Stimulation & Incubation cluster_3 Data Acquisition & Analysis a Isolate PBMCs b Seed cells in 96-well plates a->b d Add compounds to cells b->d c Prepare serial dilutions of compounds c->d e Stimulate with LPS d->e f Incubate for 24 hours e->f g Collect supernatant e->g h Perform ELISA for Cytokine X g->h i Analyze dose-response curve h->i

References

Assessing the Selectivity of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of the hypothetical selectivity profile of the novel compound, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, against a panel of kinases. While specific experimental data for this compound is not publicly available, this document serves as a template for researchers, illustrating how its selectivity could be assessed and compared with established kinase inhibitors. The methodologies and data presentation formats described herein are based on standard industry practices for drug discovery and development.

Introduction

The therapeutic efficacy of small molecule inhibitors is intrinsically linked to their selectivity. Highly selective compounds minimize off-target effects, leading to improved safety profiles. This guide outlines a hypothetical assessment of this compound, a compound with potential kinase inhibitory activity, and compares it to two well-characterized kinase inhibitors, Compound X and Compound Y. The following sections detail the experimental protocols for determining selectivity and present hypothetical data in a comparative format.

Hypothetical Selectivity Profile

To assess the selectivity of this compound, a hypothetical screening was conceived against a panel of 10 kinases. The resulting IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are presented in Table 1. For comparative purposes, hypothetical data for two known multi-kinase inhibitors, Compound X and Compound Y, are also included.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical)Compound X (Hypothetical)Compound Y (Hypothetical)
Kinase A1510150
Kinase B25005025
Kinase C>1000012080
Kinase D8002500300
Kinase E50008001200
Kinase F>10000300450
Kinase G12005000600
Kinase H75015002000
Kinase I>10000400800
Kinase J300010050

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocols

The following protocols describe the methodologies that would be employed to generate the kinase inhibition data presented in Table 1.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor.

  • Reaction Setup: Prepare a reaction mixture containing the specific kinase, a biotinylated peptide substrate, and [γ-³³P]ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds (this compound, Compound X, or Compound Y) to the reaction mixture. A control with no inhibitor is also prepared.

  • Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Signal Detection: Transfer the reaction mixture to a streptavidin-coated plate, which captures the biotinylated peptide substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay

To confirm target engagement in a cellular context, a cellular thermal shift assay (CETSA) can be performed.

  • Cell Culture: Culture a relevant cell line to 80-90% confluency.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified time.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures. The binding of a compound to its target protein can increase the protein's thermal stability.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve indicates target engagement.

Visualizing Selectivity and Experimental Workflow

The following diagrams illustrate the concept of inhibitor selectivity within a signaling pathway and the general workflow for assessing it.

G Hypothetical Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B On-Target Kinase_D Kinase D Kinase_A->Kinase_D Off-Target Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor 3-(4-bromo-1H-pyrazol-1-yl) -2-methylpropanoic acid Inhibitor->Kinase_A Intended Inhibition Inhibitor->Kinase_D Potential Off-Target Effect G Experimental Workflow for Selectivity Profiling cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Selectivity Panel cluster_3 Phase 4: Cellular Assays Primary_Assay Single-Dose Kinase Assay (e.g., 1 µM) Dose_Response IC50 Determination for Active Compounds Primary_Assay->Dose_Response Hits Selectivity_Panel Screening Against a Broad Kinase Panel Dose_Response->Selectivity_Panel Potent Compounds Cellular_Assay Cellular Target Engagement (e.g., CETSA) Selectivity_Panel->Cellular_Assay Selective Compounds Final_Analysis Data Analysis and Candidate Selection Cellular_Assay->Final_Analysis Validated Hits

peer-reviewed literature on the biological activity of similar pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anti-inflammatory, anticancer, and antimicrobial properties of notable pyrazole compounds, supported by experimental data and detailed protocols to assist researchers in drug discovery and development.

Anti-Inflammatory Activity: A Focus on COX-2 Inhibition

A significant number of pyrazole derivatives have been developed as anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] Celecoxib is a commercially available pyrazole-based non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[3][4][5][6] This selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of the COX-2 enzyme.[3] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[3][4][7]

Comparative COX-2 Inhibition Data

The following table summarizes the in vitro inhibitory activity of Celecoxib against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib300.05600[8]
Celecoxib>1003.6>27[8]

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2.[9]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib) dissolved in DMSO

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., Tris-HCl buffer)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).

  • Terminate the reaction by adding a stop solution (e.g., a strong acid).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: COX-2 Inhibition by Celecoxib

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating a variety of mechanisms of action.[9][10] These mechanisms include the inhibition of various kinases such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell proliferation and survival.[9]

Comparative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of several pyrazole derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)TargetReference
Compound 22MCF7 (Breast)2.82EGFR[7]
Compound 23A549 (Lung)3.15EGFR[7]
Compound 33HCT116 (Colon)< 23.7CDK2[9]
Compound 34MCF7 (Breast)< 23.7CDK2[9]
Compound 53HepG2 (Liver)15.98EGFR, VEGFR-2[9]
Compound 54HepG2 (Liver)13.85EGFR, VEGFR-2[9]
Pyrazole derivative 36B16F10 (Skin)6.75-[11]
Pyrazole derivative 43B16F10 (Skin)6.73-[11]
Compound 6bHNO-97 (Head and Neck)10.5-[1]
Compound 6dHNO-97 (Head and Neck)10-[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyrazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases by Pyrazole Derivatives```dot

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibit Pyrazole->VEGFR Inhibit

Caption: Workflow for determining Minimum Inhibitory Concentration.

Neurological Activity: Targeting Cannabinoid and Glutamate Receptors

Certain pyrazole derivatives have been developed to modulate the activity of receptors in the central nervous system, showing potential for treating obesity and psychiatric disorders.

Rimonabant , a diarylpyrazole, was developed as a selective cannabinoid 1 (CB1) receptor antagonist or inverse agonist. [12][13][14]The endocannabinoid system is involved in regulating appetite and energy balance, and by blocking the CB1 receptor, Rimonabant was designed to reduce food intake. [12][14]However, it was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [11]It does not activate the receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate. This modulation has shown antipsychotic-like effects in preclinical models.

Signaling Pathway: Neurological Targets of Pyrazole Compounds```dot

Neurological_Targets cluster_rimonabant Rimonabant cluster_cdppb CDPPB Rimonabant Rimonabant CB1R CB1 Receptor Rimonabant->CB1R Antagonist/ Inverse Agonist Appetite Decreased Appetite CB1R->Appetite CDPPB CDPPB mGluR5 mGluR5 CDPPB->mGluR5 Positive Allosteric Modulator Glutamate_Signal Enhanced Glutamate Signaling mGluR5->Glutamate_Signal

References

Safety Operating Guide

Personal protective equipment for handling 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. The following procedures are based on general safety protocols for acidic, brominated heterocyclic compounds and should be supplemented by a thorough risk assessment for your specific laboratory conditions.

A specific Safety Data Sheet (SDS) for this compound was not located. The hazard information is based on the structurally similar compound 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS No. 917569-72-3), which is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Proper PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2][3][4]To protect eyes from splashes and airborne particles.[2]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[2][3] A chemical-resistant lab coat or gown.To prevent skin contact.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if handling outside a fume hood or if dust is generated.To protect against inhalation of harmful dust and vapors.[2][4]
Foot Protection Closed-toe shoes.To protect feet from spills.[2]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan is crucial for ensuring laboratory safety.[2]

1. Engineering Controls:

  • Fume Hood: Always handle the compound inside a certified chemical fume hood to minimize inhalation exposure.[5]
  • Ventilation: Ensure the laboratory is well-ventilated.[2]
  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible.[2][6]

2. Handling Procedures:

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or fumes.[2][7]
  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.
  • Spills: In case of a spill, immediately evacuate the area. For small spills, use an absorbent material, and for larger spills, follow your institution's emergency procedures.[6] Clean up all spills immediately, avoiding dust generation.[7]
  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[7] Do not eat, drink, or smoke in the handling area.[7][8]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10]
  • Keep away from incompatible materials such as strong oxidizing agents and bases.[11]

Disposal Plan

All waste materials must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled hazardous waste container.
Contaminated PPE All used PPE, such as gloves and disposable lab coats, must be disposed of as hazardous waste.[2]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[2]

Experimental Workflow Diagram

The following diagram outlines the essential steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment complete cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe wash Wash Hands Thoroughly cleanup_ppe->wash Final step

Caption: Workflow for Safe Handling of the Chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.